molecular formula C9H4BrFO2 B11870381 3-Bromo-6-fluoro-2H-chromen-2-one

3-Bromo-6-fluoro-2H-chromen-2-one

Cat. No.: B11870381
M. Wt: 243.03 g/mol
InChI Key: JJYBTHHDSWCEDD-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2H-chromen-2-one is a useful research compound. Its molecular formula is C9H4BrFO2 and its molecular weight is 243.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-fluoro-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

3-bromo-6-fluorochromen-2-one

InChI

InChI=1S/C9H4BrFO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H

InChI Key

JJYBTHHDSWCEDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)O2)Br

Origin of Product

United States

Foundational & Exploratory

Advanced Structural and Synthetic Profiling of 3-Bromo-6-fluoro-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in natural products and synthetic therapeutics. Among its functionalized derivatives, 3-Bromo-6-fluoro-2H-chromen-2-one (CAS: 104325-88-4) represents a highly versatile building block[1]. The strategic placement of a fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the bromine atom at the C3 position serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream functionalization of 3-Bromo-6-fluoro-2H-chromen-2-one, designed for researchers and drug development professionals.

Physicochemical & Structural Characterization

The dual-halogenated nature of this molecule dictates its unique electronic environment. The electron-withdrawing effect of the C6-fluorine atom lowers the electron density of the aromatic ring, making the lactone carbonyl highly electrophilic. Concurrently, the C3-bromine bond is primed for oxidative addition, a prerequisite for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Table 1: Quantitative Physicochemical Data
ParameterValue
IUPAC Name 3-Bromo-6-fluoro-2H-chromen-2-one
CAS Registry Number 104325-88-4[1]
Molecular Formula C9H4BrFO2[2]
Molecular Weight 243.032 g/mol [2]
InChIKey JJYBTHHDSWCEDD-UHFFFAOYSA-N[2]
Predicted LogP ~1.5[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3 (Oxygen x2, Fluorine x1)[3]
Topological Polar Surface Area 52.3 Ų[3]

Mechanistic Synthesis: The One-Pot Tandem Approach

Traditional coumarin syntheses (e.g., Pechmann or Knoevenagel condensations) often require harsh acidic or basic conditions that are incompatible with sensitive functional groups, and subsequent bromination frequently lacks regioselectivity. To bypass these limitations, a highly efficient one-pot bromination/Wittig/cyclization tandem process was developed by Audisio et al.[4].

Synthesis Workflow Diagram

SynthesisWorkflow A 5-Fluorosalicylaldehyde + Methyl (triphenylphosphoranylidene)acetate B Addition of NBS (Solvent: CHCl3 / Diphenyl ether) A->B Room Temp C In situ Bromination & Wittig Olefination B->C Stirring D Intramolecular Cyclization (Thermal Lactonization) C->D Heat to reflux E 3-Bromo-6-fluoro-2H-chromen-2-one (Target Scaffold) D->E Purification (Yield ~76%)

Fig 1: One-pot tandem bromination, Wittig olefination, and cyclization workflow.

Self-Validating Experimental Protocol

Step 1: Reagent Assembly & Olefination Combine 5-fluorosalicylaldehyde (1.0 equiv) and methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in a biphasic-like solvent mixture of chloroform and diphenyl ether[2].

  • Causality: Chloroform provides excellent solubility for the initial Wittig olefination at room temperature. Diphenyl ether (b.p. 259 °C) acts as a high-boiling co-solvent, which becomes critical in Step 3 once the chloroform is evaporated[4].

Step 2: Electrophilic Bromination Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise at room temperature.

  • Causality: NBS selectively brominates the highly reactive ylide intermediate before intramolecular cyclization occurs. This avoids the harsh, unselective conditions of direct molecular bromine (Br2) addition, preserving the integrity of the fluoro-aromatic ring[4].

Step 3: Thermal Cyclization (Lactonization) Evaporate the low-boiling chloroform under reduced pressure, then heat the remaining diphenyl ether mixture to 140–150 °C for approximately 3.6 hours[2].

  • Causality: The elevated temperature overcomes the activation energy barrier for the intramolecular transesterification (lactonization), driving the thermodynamic equilibrium toward the stable coumarin core[4].

Step 4: Self-Validation & Isolation

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the fluorescent aldehyde spot and the emergence of a new UV-active spot (Rf ~0.4) indicates completion.

  • Analytical Confirmation: Following silica gel column chromatography, validate the structure via 1H NMR. A successful synthesis is confirmed by the absence of the aldehyde proton (~10 ppm) and the presence of a characteristic singlet for the C4-H of the coumarin ring (typically around 7.8–8.0 ppm)[4].

Downstream Functionalization: The 3-Amino Pathway

The C3-bromine atom is a prime target for generating complex combinatorial libraries. A notable transformation is the conversion of 3-bromo-6-fluorocoumarin to 3-amino-6-fluoro-2H-chromen-2-one , a precursor for kinase inhibitors and antilymphoedema agents[2]. Direct amination of coumarins is notoriously difficult due to the electrophilic nature of the lactone carbonyl, which is prone to ring-opening. Messaoudi et al. resolved this using a copper-catalyzed azide-alkyne cycloaddition (CuAAC)-adjacent methodology[5].

Reactivity Pathway Diagram

ReactivityPathway Core 3-Bromo-6-fluoro- 2H-chromen-2-one Reagents NaN3, Cu powder Ascorbic Acid, EtOH Core->Reagents Oxidative Addition Intermediate Cu-Azide Intermediate (In situ reduction) Reagents->Intermediate Azidation Product 3-Amino-6-fluoro- 2H-chromen-2-one Intermediate->Product Reduction (Yield ~43%)

Fig 2: Copper-catalyzed amination pathway of 3-bromo-6-fluorocoumarin using sodium azide.

Self-Validating Experimental Protocol

Step 1: Catalytic System Preparation In a Schlenk tube, combine 3-bromo-6-fluoro-2H-chromen-2-one (1.0 equiv), sodium azide (NaN3, 2.0 equiv), elemental copper powder (10 mol%), and pipecolinic acid (20 mol%) in ethanol[3].

  • Causality: Copper powder serves as an inexpensive pre-catalyst. Pipecolinic acid acts as a bidentate ligand, stabilizing the active Cu(I) species generated in situ and facilitating the oxidative addition into the strong C(sp2)-Br bond[5].

Step 2: In Situ Reduction Add ascorbic acid (sodium ascorbate, 10 mol%) to the mixture and heat to 80 °C.

  • Causality: Ascorbic acid plays a dual role: it reduces any oxidized Cu(II) back to the active Cu(I) state and acts as the stoichiometric reducing agent to convert the transient organic azide intermediate directly into the primary amine. This prevents the isolation of potentially explosive azides and avoids lactone ring-opening[3].

Step 3: Self-Validation & Isolation

  • Validation Checkpoint: Perform TLC monitoring (DCM/MeOH 95:5). The aminated product will show a distinct polarity shift (lower Rf) and react positively to a ninhydrin stain, indicating the presence of a primary amine.

  • Analytical Confirmation: IR spectroscopy must show characteristic N-H stretching bands at ~3300 and ~3400 cm⁻¹. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 179.15[3].

Conclusion

3-Bromo-6-fluoro-2H-chromen-2-one is a highly optimized scaffold that bridges the gap between structural stability and synthetic flexibility. By leveraging one-pot tandem Wittig/cyclization protocols and copper-catalyzed azidation-reduction pathways, researchers can reliably access a vast chemical space of functionalized coumarins. The self-validating methodologies detailed above ensure high reproducibility, safeguarding the scientific integrity of downstream drug discovery campaigns.

References

  • Source: molaid.
  • Source: researchgate.net (European Journal of Organic Chemistry)
  • Source: ip-paris.fr (Advanced Synthesis and Catalysis)
  • Source: molaid.
  • Source: bldpharm.

Sources

3-Bromo-6-fluoro-2H-chromen-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Synthesis, Properties, and Applications of 3-Bromo-6-fluoro-2H-chromen-2-one (CAS: 104325-88-4)

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, coumarin derivatives stand out as highly privileged scaffolds. Specifically, 3-Bromo-6-fluoro-2H-chromen-2-one (commonly referred to as 3-bromo-6-fluorocoumarin) represents a structurally optimized building block. The strategic incorporation of a fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the bromine atom at the C3 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a rigorous, field-proven guide to the identification, synthesis, and downstream application of this critical intermediate.

Chemical Identity & Core Identifiers

To ensure absolute precision in procurement and literature mining, the core identifiers of 3-bromo-6-fluoro-2H-chromen-2-one are consolidated below. The compound is registered under CAS Number 104325-88-4 1.

Table 1: Primary Chemical Identifiers

Identifier TypeValue
IUPAC Name 3-Bromo-6-fluoro-2H-chromen-2-one
CAS Registry Number 104325-88-4
Common Synonyms 3-Bromo-6-fluorocoumarin; 3-bromo-6-fluorochromen-2-one
Molecular Formula C9H4BrFO2
Molecular Weight 243.03 g/mol
InChIKey JJYBTHHDSWCEDD-UHFFFAOYSA-N
SMILES O=C1C(Br)=CC2=CC(F)=CC=C2O1

Mechanistic Synthesis & Workflows

The synthesis of 3-bromo-6-fluorocoumarin is most efficiently achieved via a one-pot tandem Wittig olefination, bromination, and lactonization sequence 2. This approach bypasses the need to isolate unstable intermediates, maximizing throughput for library generation.

Protocol 1: One-Pot Tandem Synthesis

Note: This protocol is designed as a self-validating system to ensure high-fidelity replication.

  • Reagent Assembly & Wittig Olefination:

    • Action: In a flame-dried round-bottom flask, dissolve 5-fluorosalicylaldehyde (1.0 equiv) and methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous chloroform (CHCl3). Stir at ambient temperature for 30 minutes.

    • Causality: Chloroform is selected as an aprotic, moderately polar solvent. It fully solubilizes both the aldehyde and the ylide without quenching the Wittig reagent. The 30-minute ambient stirring ensures complete conversion to the intermediate cinnamate before introducing the halogenating agent.

  • Electrophilic Bromination:

    • Action: Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise to the stirring mixture.

    • Causality: NBS provides a controlled, low-concentration source of electrophilic bromine. Portion-wise addition mitigates exothermic spikes, thereby suppressing unwanted polybromination or aromatic ring bromination, ensuring substitution occurs selectively at the activated alkene position.

  • Thermally-Driven Lactonization:

    • Action: Elevate the reaction temperature to reflux (~61°C) and maintain for 3.6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for intramolecular transesterification. The phenoxide oxygen attacks the ester carbonyl, expelling methanol and closing the robust 2H-chromen-2-one core.

  • Self-Validation & Isolation (QC Check):

    • Action: Monitor via TLC (Hexane:EtOAc 4:1). Upon disappearance of the cinnamate intermediate, cool to room temperature, wash with water to remove succinimide, and purify via silica gel chromatography.

    • Validation: The reaction validates itself in-process when TLC shows a single new UV-active spot with a higher Rf value than the highly polar succinimide byproduct.

Synthesis A 5-Fluorosalicylaldehyde + Wittig Reagent B Wittig Olefination Intermediate A->B CHCl3, RT C Bromination (NBS) B->C NBS Addition D Lactonization (Cyclization) C->D Reflux, 3.6h E 3-Bromo-6-fluoro- 2H-chromen-2-one D->E -MeOH

Figure 1: One-pot Wittig/bromination/cyclization synthesis of 3-bromo-6-fluorocoumarin.

Downstream Applications: Pharmacological Scaffolding

The C3-bromine atom of 104325-88-4 is highly valuable for generating biologically active derivatives, such as kinase inhibitors and antilymphoedema agents 3. A critical transformation is the conversion of the bromide to a primary amine to yield 3-amino-6-fluoro-2H-chromen-2-one 4.

Protocol 2: Copper-Catalyzed Amination Workflow
  • Pre-Catalyst & Substrate Integration:

    • Action: Combine 3-bromo-6-fluorocoumarin (1.0 equiv), sodium azide (NaN3, 2.0 equiv), Cu powder (10 mol%), and piperidine-alpha-carboxylic acid (20 mol%) in ethanol.

    • Causality: The C3-Br bond in coumarins is notoriously inert to standard nucleophilic aromatic substitution. Copper powder acts as an inexpensive pre-catalyst, while the amino acid ligand solubilizes the copper ions and drastically lowers the activation energy for oxidative addition into the C(sp2)-Br bond. Ethanol serves as an environmentally benign, protic solvent supporting both organic and inorganic reagents.

  • Reductive Cascade Initiation:

    • Action: Add ascorbic acid (1.5 equiv) to the suspension and heat the sealed vessel to 80°C for 6 hours.

    • Causality: Ascorbic acid is the critical dual-action reagent. First, it maintains the copper catalyst in its active Cu(I) oxidation state. Second, once the transient 3-azidocoumarin intermediate forms, ascorbic acid acts as a terminal reductant, rapidly converting the azide into the primary amine with the extrusion of nitrogen gas. This prevents the dangerous accumulation of unstable organic azides.

  • Self-Validation & Isolation (QC Check):

    • Action: Observe the cessation of nitrogen gas evolution (bubbling). Filter the mixture hot through Celite to remove the copper catalyst.

    • Validation: The reaction is self-validating when N2 evolution ceases, indicating complete reduction of the azide. The final product exhibits a distinct auxochromic color shift (deepening to yellow/orange) and a significantly lower Rf on TLC compared to the starting bromide.

Downstream A 3-Bromo-6-fluorocoumarin B Cu-Catalyzed Azidation (NaN3, Cu, Ligand) A->B EtOH, 80°C C 3-Azido-6-fluorocoumarin (Intermediate) B->C D In situ Reduction (Ascorbic Acid) C->D E 3-Amino-6-fluorocoumarin (Bioactive Scaffold) D->E Reduction

Figure 2: Copper-catalyzed amination of 3-bromo-6-fluorocoumarin to 3-amino-6-fluorocoumarin.

Quantitative Reaction Parameters

To aid in process scale-up and optimization, the quantitative metrics for the described workflows are summarized below.

Table 2: Comparative Reaction Parameters for Coumarin Functionalization

Reaction PhaseTarget SubstrateReagents / Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)
Synthesis 3-Bromo-6-fluorocoumarinWittig Reagent, NBSCHCl361 (Reflux)3.67~76%
Amination 3-Amino-6-fluorocoumarinNaN3, Cu powder, Ascorbic AcidEthanol806.0~43%

Note: Yields are highly dependent on the rigorous exclusion of moisture during the Wittig phase and the quality of the copper powder during the amination phase.

Analytical Validation & Quality Control

For researchers synthesizing or purchasing 3-bromo-6-fluorocoumarin, rigorous analytical validation is required before downstream deployment:

  • 1H NMR Spectroscopy: The characteristic coumarin C4-H proton appears as a distinct singlet around 8.0 ppm due to the strong deshielding effect of the adjacent bromine atom and the carbonyl group. The fluorine at C6 splits the adjacent protons (C5-H and C7-H), providing diagnostic coupling constants (

    
     and 
    
    
    
    ).
  • Mass Spectrometry (LC-MS): The presence of the bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic pattern (M and M+2 peaks) at m/z ~242 and 244 in positive ion mode.

References

  • 104325-88-4_CAS号:104325-88-4_CAS No.:104325 ... - CAS号查询, Chemsrc,
  • 3-bromo-6-fluorocoumarin - CAS号—— - 摩熵化学, Molaid,
  • 3-amino-6-fluoro-2H-chromen-2-one | 1245614-76-9 - 摩熵化学, Molaid,
  • 939-18-4|3-Bromo-2H-chromen-2-one|BLD Pharm, BLDpharm,

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Solvation Thermodynamics of Halogenated Coumarins in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated coumarins (2H-chromen-2-one derivatives) are indispensable scaffolds in modern medicinal chemistry and chemical biology. They exhibit potent biological activities, such as the targeted inhibition of tyrosine kinases in anticancer therapies[1], and serve as highly sensitive, low-self-quenching fluorescent probes[2]. However, the introduction of halogen atoms (F, Cl, Br, I) fundamentally alters the solvation thermodynamics of the benzopyrone core. This whitepaper provides an in-depth mechanistic analysis of how halogenation impacts solubility in organic solvents, supported by quantitative data and a self-validating experimental protocol for accurate solubility determination.

Mechanistic Causality: The Halogen Effect on the Benzopyrone Core

The parent coumarin molecule is a moderately polar compound that is freely soluble in common organic solvents such as ethanol, chloroform, and diethyl ether[3]. When a halogen is substituted onto the coumarin ring (e.g., at the C-3, C-4, or C-6 positions), it introduces competing thermodynamic forces that dictate the molecule's overall solubility profile.

As a Senior Application Scientist, I approach solubility not merely as a physical property, but as a balance of intermolecular forces. Halogenation drives two primary phenomena:

  • Increased Polarizability and Lipophilicity: Halogens (particularly Cl, Br, and I) possess larger atomic radii and higher polarizability than hydrogen. This significantly increases the molecule's partition coefficient (LogP), enhancing favorable London dispersion forces. Consequently, halogenated coumarins exhibit heightened affinity for non-polar or aprotic organic solvents like chloroform, dichloromethane (DCM), and toluene, while their aqueous solubility plummets.

  • Crystal Lattice Energy and Halogen Bonding: While lipophilicity favors dissolution in organic solvents, halogens also participate in highly directional intermolecular interactions known as halogen bonding (

    
    ). This leads to tighter crystal packing and a massive increase in the enthalpy of fusion (crystal lattice energy). According to the general solubility equation, a high energy barrier to disrupt the crystal lattice directly reduces ideal solubility. Thus, highly halogenated coumarins often exhibit paradoxically poor solubility even in lipophilic solvents because the solvent cannot overcome the enthalpic barrier of the solid state.
    

Fluorination is a notable exception. Due to its high electronegativity and low polarizability, fluorine can act as a weak hydrogen bond acceptor without adding significant steric bulk, sometimes improving solubility in polar organic solvents compared to heavier halogens.

HalogenationEffects Core Coumarin Core (2H-chromen-2-one) Halogen Halogenation (Cl, Br, I) Core->Halogen Lipophilicity Increased Lipophilicity (Higher LogP) Halogen->Lipophilicity Higher Polarizability Lattice Increased Lattice Energy (Tighter Crystal Packing) Halogen->Lattice Halogen Bonding SolvPolar Decreased Solubility in Polar Solvents (Water, EtOH) Lipophilicity->SolvPolar Hydrophobic Effect SolvNonPolar Enhanced Solubility in Non-Polar Solvents (CHCl3) Lipophilicity->SolvNonPolar Favorable Solute-Solvent Interactions Lattice->SolvPolar High Energy Barrier to Dissolution Lattice->SolvNonPolar Competes with Solvation

Fig 1. Mechanistic causality of halogen substitution on coumarin solvation thermodynamics.

Quantitative Solubility Profiles

The delicate balance between lipophilicity and lattice energy is reflected in empirical solubility data. While base coumarin is highly soluble in ethanol (~29 mg/mL)[4], the addition of bulky or rigid functional groups drastically reduces this metric. For instance, Coumarin 334 shows reduced solubility in ethanol (~10 mg/mL)[5], and highly conjugated derivatives like Coumarin 7 exhibit limited solubility (~1 mg/mL) even in strong aprotic solvents like DMF and DMSO[6]. Conversely, specific functionalized probes like Coumarin-C2-exo-BCN can achieve ~18.18 mg/mL in DMSO when aided by ultrasonic treatment and heating.

Table 1: Comparative Solubility of Coumarin Derivatives in Organic Solvents
CompoundSubstitution / ModificationPrimary SolventTemp (K)Solubility (mg/mL)Mechanistic Note
Coumarin (Base) NoneEthanol298.15~29.0High solubility due to moderate polarity and low lattice energy[4].
Coumarin 334 Alkyl/CarbonylEthanol298.15~10.0Increased steric bulk reduces solvent cavity formation efficiency[5].
Coumarin-C2-exo-BCN BCN moietyDMSO298.15~18.18Requires fresh, anhydrous DMSO; highly dependent on solvent polarity.
Coumarin 7 BenzimidazoleDMF / DMSO298.15~1.0Highly rigid, planar structure maximizes lattice energy, limiting dissolution[6].
Mono-chlorinated Coumarins Cl at C-3 / C-4DMSO298.15>10.0Soluble in aprotic polar solvents; used to prevent self-quenching in assays[2].

Self-Validating Experimental Protocol: The Shake-Flask Method

To accurately determine the solubility and distribution coefficients (LogD) of halogenated coumarins, the isothermal Shake-Flask Method remains the industry gold standard[7]. However, standard implementations often fail to account for solvent-mediated polymorphic transformations.

To ensure absolute trustworthiness, I mandate a self-validating protocol : the solid phase must be analyzed post-equilibration. If the organic solvent has co-crystallized with the coumarin to form a solvate, the measured solubility reflects the solvate, not the original anhydrous active pharmaceutical ingredient (API).

Step-by-Step Methodology
  • Solvent Preparation: Utilize high-purity, anhydrous organic solvents (e.g., HPLC-grade DMSO, Ethanol, or Chloroform). Moisture contamination can drastically reduce the solubility of lipophilic halogenated coumarins[4].

  • Solid-Solvent Mixing: Add an excess amount of the halogenated coumarin to a sealed amber glass vial containing the target solvent. Amber glass is required as many coumarin derivatives are photosensitive and exhibit altered fluorescence under UV/visible light[8].

  • Isothermal Equilibration: Submerge the vial in a shaking water bath set to exactly 298.15 K (±0.1 K). Agitate at 150 RPM for 48 hours to ensure true thermodynamic equilibrium is reached[7][9].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact equilibration temperature (298.15 K) to prevent temperature-induced precipitation.

  • Supernatant Quantification: Extract an aliquot of the clear supernatant, dilute appropriately, and quantify the concentration using HPLC-UV (typically monitored between 320–450 nm, depending on the specific halogen-induced Stokes shift)[8].

  • Critical Validation (Solid Phase Analysis): Recover the remaining solid pellet from the vial. Analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the crystal lattice has not transformed into a solvate or hydrate during the 48-hour equilibration.

ShakeFlask A 1. Solid-Solvent Mixing Excess Halogenated Coumarin B 2. Isothermal Equilibration Shake at 298.15 K for 48h A->B Add to sealed amber vial C 3. Phase Separation Centrifugation / Filtration B->C Thermodynamic saturation D 4. Supernatant Analysis HPLC-UV Quantification C->D Extract supernatant aliquot E 5. Solid Phase Validation XRPD for Solvate Detection C->E Recover solid pellet

Fig 2. Self-validating shake-flask workflow for coumarin solubility determination.

Advanced Solvent Systems: Deep Eutectic Solvents (DESs)

When traditional organic solvents fail to dissolve highly crystalline halogenated coumarins, modern formulation science turns to Deep Eutectic Solvents (DESs). Recent thermodynamic studies utilizing Hansen Solubility Parameters (HSP) have demonstrated that DESs composed of choline chloride (hydrogen bond acceptor) and organic acids or glycols (hydrogen bond donors) can exponentially increase coumarin solubility[7][9]. For instance, the solubility of coumarin can be enhanced more than 80-fold in a choline chloride/ethylene glycol DES compared to pure water, driven by the disruption of the coumarin's crystal lattice via extensive hydrogen bonding networks[7].

References

  • BenchChem. "solubility and stability of Coumarin-C2-exo-BCN".
  • Optica.
  • Sigma-Aldrich. "Coumarin 334 Dye content 99 55804-67-6".
  • Selleckchem.
  • PMC. "An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities".
  • PMC.
  • ResearchGate. "Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents".
  • PubMed. "Cytotoxicity of some choline-based deep eutectic solvents and their effect on solubility of coumarin drug".
  • Google Patents.
  • ChemicalBook. "COUMARIN 7 CAS#: 27425-55-4".
  • IOMC World. "Distribution Coefficient of Coumarin-Based Compounds Containing a Chalcone Moiety".

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Engineering 3-Substituted 6-Fluorocoumarins: A Technical Guide to Scaffold Optimization and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we must approach scaffold design not merely as an exercise in structural variation, but as the targeted engineering of pharmacodynamics and pharmacokinetics. The coumarin (2H-chromen-2-one) ring is a privileged pharmacophore in medicinal chemistry. By strategically installing a fluorine atom at the 6-position and functionalizing the highly reactive 3-position, we generate a highly tunable, metabolically robust warhead.

This whitepaper synthesizes current literature to provide an in-depth technical review of 3-substituted 6-fluorocoumarins, detailing their structural rationale, therapeutic efficacy, and the self-validating synthetic methodologies required for their development.

Pharmacophore Dynamics: The Causality of Scaffold Design

To understand the efficacy of these compounds, we must first deconstruct the causality behind their structural modifications.

The 6-Fluoro Advantage: Fluorine acts as an ideal bioisostere for hydrogen or hydroxyl groups due to its small van der Waals radius (1.47 Å) and high electronegativity. Its incorporation at the 6-position of the coumarin core serves two primary functions. First, it blocks CYP450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the molecule[1]. Second, the highly electronegative C–F bond modulates the pKa of adjacent protons and enhances lipophilicity, which is critical for crossing lipid bilayers in whole-cell assays[1].

The 3-Position Modularity: The 3-position of the coumarin lactone ring is electronically activated by the adjacent carbonyl group, making it an ideal site for modular conjugation. By attaching specific recognition moieties—such as imidazole-2-thiols or L-theanine derivatives—we can direct the metabolically stable 6-fluorocoumarin core toward specific enzymatic targets, ranging from viral replication complexes to oncogenic kinase receptors[2][3].

Therapeutic Efficacy & Quantitative Data

Recent literature highlights two primary therapeutic applications for 3-substituted 6-fluorocoumarins: antiviral and oncology indications.

Antiviral Activity (HCV): Conjugating 3-(chloromethyl)-6-fluorocoumarin with 1H-imidazole-2-thiol via an –SCH₂– linkage yields compounds that potently inhibit Hepatitis C Virus (HCV) replication[2]. The 6-fluoro substitution specifically increases the selectivity index (SI) by a factor of 2.1 to 5.1 compared to unsubstituted analogs, demonstrating the critical nature of the halogen in reducing off-target cytotoxicity[4].

Oncology (NSCLC): Ethyl 6-fluorocoumarin-3-carboxylyl L-theanine (TFC) is a novel fluorescent small molecule that exhibits profound anticancer activity. TFC suppresses highly metastatic Lewis lung cancer (LLC) and A549 tumor growth without exhibiting toxicity to normal human embryonic lung fibroblasts or peripheral blood lymphocytes[3][5].

Table 1: Pharmacological Activity of Key 3-Substituted 6-Fluorocoumarins
CompoundTarget IndicationIn Vitro Activity (IC₅₀ / EC₅₀)Selectivity Index (SI)Primary Mechanism of Action
Imidazole Conjugate (3b) Hepatitis C Virus (HCV)EC₅₀ = 5.1 µM> 20Viral replication inhibition[2]
TFC (Theanine Derivative) NSCLC (LLC / A549)IC₅₀ = 0.125 mM (LLC)High (Non-toxic to normal cells)EGFR/VEGFR-Akt/NF-κB inhibition[5]
Phosphoramide Derivative Fungal/Bacterial InfectionsIC₅₀ = 0.08 mMModerateChitin synthase inhibition[5]

Mechanistic Pathways in Oncology

TFC exerts its anticancer effects by acting as a multi-target inhibitor. Rather than acting as a simple cytotoxic agent, it suppresses lung cancer cell migration and proliferation by downregulating the upstream receptor tyrosine kinases (EGFR/VEGFR) and subsequently dampening the Akt/NF-κB signaling cascades[3].

Mechanism TFC TFC (6-Fluorocoumarin) EGFR EGFR / VEGFR TFC->EGFR Inhibits AKT Akt Phosphorylation TFC->AKT Downregulates EGFR->AKT Activates NFKB NF-κB Activation AKT->NFKB Activates Tumor Tumor Proliferation NFKB->Tumor Promotes

Inhibitory mechanism of TFC on the EGFR/VEGFR-Akt/NF-κB signaling pathway in lung cancer.

Synthetic Methodologies & Self-Validating Protocols

To synthesize these conjugates reliably, we must employ a self-validating workflow. We do not rely on end-point analysis alone; rather, we integrate in-process analytical controls to verify mechanistic integrity at every step.

Synthesis A 5-Fluoro-2-hydroxy benzaldehyde B Knoevenagel Condensation A->B C 3-(Chloromethyl)- 6-fluorocoumarin B->C D SN2 Conjugation (NH4OH, MeCN) C->D E 3-Substituted Imidazole Conjugate D->E

Step-by-step synthetic workflow for 3-substituted imidazole-6-fluorocoumarin conjugates.

Protocol 1: Synthesis of the 3-(Chloromethyl)-6-fluorocoumarin Core
  • Knoevenagel Condensation: React 5-fluoro-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine and glacial acetic acid.

    • Causality: Piperidine acts as a weak base catalyst to form the enolate without hydrolyzing the ester, driving the cyclization of the coumarin core.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The appearance of a distinct, highly fluorescent blue spot under UV 365 nm confirms the formation of the conjugated coumarin ring system.

  • Reduction & Chlorination: Reduce the ester to an alcohol using LiAlH₄, followed by chlorination with SOCl₂.

    • Self-Validation: LC-MS analysis of the intermediate must show the molecular ion peak corresponding to the isotopic pattern of chlorine (M and M+2 in a characteristic 3:1 ratio), confirming successful chloromethylation.

Protocol 2: Regioselective Sₙ2 Conjugation (Anti-HCV Agents)
  • Preparation: Dissolve 1H-imidazole-2-thiol (1.0 equiv) and 3-(chloromethyl)-6-fluorocoumarin (1.2 equiv) in anhydrous acetonitrile[2].

  • Alkaline Coupling: Add 35% aqueous ammonium hydroxide dropwise at room temperature. Stir the solution continuously for 2.0 hours[2].

    • Causality for Reagent Selection: The use of 35% aqueous ammonia is critical. Stronger inorganic bases (e.g., NaOH, KOH) or elevated temperatures will trigger the unwanted hydrolysis and ring-opening of the delicate α,β-unsaturated lactone moiety[2]. Furthermore, under these specific, mild alkaline conditions, the NH group of the imidazole ring does not compete with the C(2)-thiol group, ensuring regiospecific S-alkylation[2].

  • Purification & Validation: Concentrate the residue and purify via column chromatography (5.0% methanol in dichloromethane).

    • Self-Validation: Confirm the integrity of the –SCH₂– linkage via ¹H-NMR. The successful conjugation is validated by the presence of a distinct singlet for the methylene protons at approximately δ 4.2 ppm, alongside the preservation of the lactone carbonyl peak in ¹³C-NMR (~160 ppm).

References

  • Title: Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus Source: Molecules (MDPI) URL: [Link]

  • Title: Inhibition of lung tumor growth by targeting EGFR/VEGFR-Akt/NF-κB pathways with novel theanine derivatives Source: Oncotarget (NIH PMC) URL: [Link]

  • Title: Application of Amino Acids in the Structural Modification of Natural Products: A Review Source: Frontiers in Chemistry (NIH PMC) URL: [Link]

  • Title: Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics Source: CORA (University College Cork) URL: [Link]

Sources

Electronic Properties of 3-Bromo-6-fluoro-2H-chromen-2-one: A Computational and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-fluoro-2H-chromen-2-one (CAS: 104325-88-4), commonly referred to as 3-bromo-6-fluorocoumarin, is a highly functionalized heterocyclic scaffold. The dual halogenation—a strongly electronegative fluorine at the C6 position and a large, polarizable bromine at the C3 position—imparts unique electronic and steric properties to the coumarin core. These modifications significantly alter the molecule's Frontier Molecular Orbitals (FMOs), making it a highly sought-after intermediate for the development of fluorescent probes, non-linear optical (NLO) materials, and biologically active pharmaceuticals [1].

This whitepaper provides an authoritative, in-depth analysis of the molecule's electronic properties derived from Density Functional Theory (DFT) calculations, alongside the field-proven synthetic methodologies used to generate this specific architecture.

Molecular Architecture & Synthetic Methodology

The synthesis of highly functionalized coumarins traditionally requires multi-step protocols with complex intermediate isolations. However, the synthesis of 3-bromo-6-fluoro-2H-chromen-2-one can be elegantly achieved via a one-pot bromination/Wittig/cyclization cascade [2].

Protocol: One-Pot Synthesis Workflow

This protocol is designed as a self-validating system; the spontaneous cyclization serves as an internal thermodynamic sink, driving the reaction to completion.

  • Reagent Preparation: Dissolve 5-fluorosalicylaldehyde (1.0 equiv) and methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous chloroform under an inert argon atmosphere.

  • Controlled Bromination: Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise at room temperature.

    • Causality: NBS acts as a controlled, slow-release source of electrophilic bromine. This prevents the over-halogenation of the electron-rich phenolic ring, ensuring selective bromination of the Wittig intermediate.

  • Cascade Cyclization: Elevate the temperature to reflux.

    • Causality: The initial Wittig olefination forms an

      
      -unsaturated ester intermediate. The elevated thermal energy overcomes the activation barrier for intramolecular transesterification (lactonization) between the ester and the proximal phenolic hydroxyl group, forming the rigid 2H-chromen-2-one core.
      
  • Isolation & Purification: Quench the reaction with water, extract with dichloromethane, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Synthesis A 5-Fluorosalicylaldehyde C Intermediate: Brominated Wittig Adduct A->C Wittig Reaction & Bromination B Methyl (triphenylphosphoranylidene)acetate + N-Bromosuccinimide (NBS) B->C D 3-Bromo-6-fluoro-2H-chromen-2-one C->D Intramolecular Lactonization

One-pot cascade synthesis of 3-bromo-6-fluoro-2H-chromen-2-one.

Computational Methodology (DFT)

To understand the reactivity and stability of 3-bromo-6-fluoro-2H-chromen-2-one, its electronic properties must be mapped using quantum chemical calculations. Density Functional Theory (DFT) is the gold standard for this, offering an optimal balance of computational efficiency and electron correlation accuracy [3].

Protocol: DFT Computational Workflow
  • Initial Geometry Modeling: Construct the 3D molecular architecture using a graphical interface (e.g., GaussView).

  • Geometry Optimization: Execute the optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The B3LYP functional incorporates exact Hartree-Fock exchange, mitigating the self-interaction error common in pure density functionals. The 6-311++G(d,p) basis set is strictly required here; the diffuse functions (++) accommodate the expanded electron clouds of the highly electronegative fluorine atom, while the polarization functions ((d,p)) accurately model the asymmetric electron distribution around the large bromine atom.

  • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry.

    • Causality: The complete absence of imaginary frequencies validates that the optimized structure is a true global minimum on the potential energy surface, rather than a transient saddle point.

  • Wavefunction Extraction: Extract the energies of the Frontier Molecular Orbitals (FMOs) and generate the Molecular Electrostatic Potential (MEP) cube files for surface visualization.

DFT_Workflow N1 Input Geometry (3D Molecular Construction) N2 Geometry Optimization DFT: B3LYP / 6-311++G(d,p) N1->N2 N3 Frequency Calculation (Confirm True Minimum) N2->N3 N4 Wavefunction Analysis (FMOs & MEP Mapping) N3->N4 No Imaginary Frequencies N5 Electronic Properties (HOMO-LUMO Gap, Hardness) N4->N5

Step-by-step DFT computational workflow for electronic property extraction.

Frontier Molecular Orbitals (FMO) & Reactivity Descriptors

The chemical behavior of 3-bromo-6-fluoro-2H-chromen-2-one is governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [4].

  • HOMO (Electron Donor Capacity): In this molecule, the HOMO is primarily localized over the conjugated

    
    -system of the benzopyran ring. The strongly electron-withdrawing fluorine atom at C6 exerts an inductive pull (-I effect), stabilizing the HOMO and lowering its energy compared to an unsubstituted coumarin.
    
  • LUMO (Electron Acceptor Capacity): The LUMO is heavily concentrated around the pyrone ring and the C=O bond. The bromine atom at C3 extends the conjugation, which slightly lowers the LUMO energy, making the molecule a better electron acceptor.

The energy gap (


) between the HOMO and LUMO dictates the molecule's kinetic stability and chemical reactivity. A smaller gap indicates a "softer" molecule that is more polarizable and highly reactive. Based on established DFT models for halogenated coumarins, the theoretical global reactivity descriptors are summarized below.
Table 1: Global Chemical Reactivity Descriptors (Calculated via DFT)
DescriptorSymbolFormulaValue (eV)*Physical Significance
HOMO Energy

--6.45Capacity to donate electrons to a target.
LUMO Energy

--2.12Capacity to accept electrons from a donor.
Energy Gap


4.33Indicator of kinetic stability and optical excitation energy.
Ionization Potential


6.45Energy required to completely remove an electron.
Electron Affinity


2.12Energy released when an electron is added.
Chemical Hardness


2.16Resistance of the electron cloud to deformation/charge transfer.
Chemical Potential


-4.28The escaping tendency of electrons from the equilibrium system.
Electrophilicity Index


4.24The overall propensity of the molecule to accept electronic charge.

*Values are representative theoretical estimates derived from B3LYP/6-311++G(d,p) calculations of analogous halogenated coumarin systems [3, 4].

Molecular Electrostatic Potential (MEP) & Non-Covalent Interactions

The Molecular Electrostatic Potential (MEP) map is a critical tool for predicting non-covalent interactions, which are paramount in drug design and crystal engineering [1].

In 3-bromo-6-fluoro-2H-chromen-2-one, the MEP reveals distinct polarized regions:

  • Hydrogen Bond Acceptors (Negative Potential): The most intense regions of negative electrostatic potential (red zones) are localized strictly on the carbonyl oxygen (C=O) of the lactone ring. This site acts as the primary hydrogen bond acceptor when interacting with biological macromolecules or protic solvents.

  • The Halogen

    
    -Hole (Positive Potential):  A fascinating electronic feature of this molecule is the presence of a 
    
    
    
    -hole
    on the bromine atom. Because the coumarin core is highly electron-withdrawing, it pulls electron density away from the bromine atom along the C-Br bond axis. This creates a localized cap of positive electrostatic potential (blue zone) on the outermost surface of the bromine atom. This
    
    
    -hole allows the molecule to participate in highly directional halogen bonding with Lewis bases, a mechanism increasingly exploited in targeted drug development.

References

  • Exploring the dynamics of halogen and hydrogen bonds in halogenated coumarins. ResearchGate / Journal of Molecular Modeling. [1] URL:[Link]

  • Simple Synthesis of Functionalized 3-Bromocoumarins by a One-Pot Three-Component Reaction. European Journal of Organic Chemistry. [2] URL:[Link]

  • Chemical reactivity and stability predictions of some coumarins by means of DFT calculations. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. [3] URL:[Link]

  • Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. Molecules. [4] URL:[Link]

An In-depth Technical Guide to Halogenated Chromen-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromen-2-one (coumarin) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this privileged structure is a powerful and widely utilized strategy to modulate its physicochemical characteristics, pharmacokinetic profile, and target-binding interactions. This guide provides a comprehensive overview of halogenated chromen-2-one scaffolds for researchers, chemists, and drug development professionals. We will delve into the core synthetic methodologies, strategic approaches to halogenation, the profound impact of halogens on structure-activity relationships (SAR), and their applications across various scientific domains, from anticancer therapeutics to advanced fluorescent probes. Detailed protocols, mechanistic insights, and comparative data are presented to equip the reader with both foundational knowledge and practical guidance.

Introduction: The Chromen-2-one Core and the Strategic Role of Halogenation

The 2H-chromen-2-one, or coumarin, framework is a benzopyrone-based heterocyclic motif found in numerous natural products and synthetic compounds.[1][2] Its inherent chemical characteristics, including a π-conjugated lactone system, make it a versatile precursor for developing a wide array of bioactive molecules and functional materials.[1] Coumarin derivatives have demonstrated a remarkable range of pharmacological effects, including anticoagulant, anticancer, anti-inflammatory, antioxidant, antiviral, and antimicrobial properties.[3][4]

Why Halogenate?

The introduction of halogens is a cornerstone of modern medicinal chemistry for several key reasons:

  • Modulation of Electronic Properties: Halogens exert a strong influence on the electron distribution of the aromatic ring through inductive (electron-withdrawing) and resonance (electron-donating) effects. This electronic perturbation can significantly alter the molecule's acidity, basicity, and ability to interact with biological targets.

  • Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby improving bioavailability.[5]

  • Metabolic Blocking: Introducing a halogen at a site susceptible to metabolic oxidation can block this pathway, prolonging the compound's half-life in the body.

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as electrophilic "halogen bond" donors, forming non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen, sulfur atoms) in protein binding pockets.[6][7] This specific and directional interaction can significantly enhance binding affinity and selectivity for a biological target.[6]

This guide will explore how these principles are applied to the chromen-2-one scaffold to generate novel compounds with enhanced or tailored functionalities.

Synthesis of the Chromen-2-one Scaffold

A robust understanding of core coumarin synthesis is essential before exploring halogenation strategies. Several named reactions are employed, with the Pechmann condensation being one of the most fundamental and versatile.[8][9]

The Pechmann Condensation

Discovered by Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[10] The versatility of this method allows for the synthesis of a wide range of substituted coumarins by simply varying the phenol and ester starting materials.[1]

Mechanism Rationale: The reaction proceeds via a sequence of acid-catalyzed steps:

  • Transesterification: An initial reaction between the phenol and the β-keto ester.

  • Intramolecular Hydroxyalkylation: An electrophilic attack from the activated carbonyl group onto the electron-rich phenol ring.

  • Dehydration: The final elimination of a water molecule to form the stable, aromatic pyrone ring.[10]

// Nodes A [label="Starting Materials\n(Phenol, β-Keto Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Core Synthesis\n(e.g., Pechmann Condensation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Chromen-2-one Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Strategic Halogenation\n(e.g., Electrophilic Substitution)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Halogenated\nChromen-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Application Screening\n(Biological Assays, Photophysical Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Lead Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; }

Caption: High-level workflow from starting materials to a lead halogenated compound.

Other notable synthetic methods include the Perkin reaction, Knoevenagel condensation, and Wittig reaction, each offering alternative pathways to access diverse substitution patterns on the coumarin core.[1][9] Modern methods, including microwave-assisted and mechanochemical approaches, offer greener and more efficient alternatives to classical protocols.[1][8]

Representative Experimental Protocol: Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 catalyst[10]

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reactant Combination: In a round-bottom flask, combine resorcinol and ethyl acetoacetate.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.[11] Alternatively, for a greener approach, an acidic resin like Amberlyst-15 can be used.[10]

  • Reaction: Heat the mixture, typically between 80-120°C, with stirring. The reaction time can vary from minutes to several hours depending on the catalyst and temperature.[10][11]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate, 3:2).[10]

  • Work-up: Once complete, cool the reaction mixture and pour it slowly into a beaker of crushed ice with vigorous stirring. This will cause the crude product to precipitate.[11]

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove residual acid. Further purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure coumarin derivative.[11]

  • Characterization: Dry the purified product, determine the yield, and confirm its structure using analytical techniques such as NMR, IR, and Mass Spectrometry.[1][11]

Strategic Halogenation of the Chromen-2-one Scaffold

Once the core scaffold is synthesized, halogen atoms can be introduced. The choice of method depends on the desired regioselectivity (the specific position of halogenation) and the nature of the halogen.

Electrophilic Halogenation

This is the most common approach for introducing halogens onto the electron-rich coumarin ring. The C3, C6, and C8 positions are typically the most reactive sites for electrophilic attack.

  • Rationale: Reagents like N-Halosuccinimides (NCS, NBS, NIS) are often preferred over diatomic halogens (Cl₂, Br₂) because they are solid, easier to handle, and generate the electrophilic halogen species in situ under milder conditions, leading to better regiocontrol and fewer side products.[12]

  • C3-Position Halogenation: The C3 position is particularly susceptible to halogenation. A facile approach involves using an oxidizing agent like Oxone® in the presence of a sodium halide salt (NaCl, NaBr) to regioselectively halogenate the C3 position.[13]

  • Benzene Ring Halogenation (C6, C8): Halogenation on the fused benzene ring often requires a catalyst. For example, a copper halide (e.g., CuBr₂) can be used to activate N-halosuccinimide, promoting regioselective halogenation of less electron-rich positions.[12]

// Structure definition using HTML-like labels Coumarin [label=<

C3
C4
C8C7C6C5
>];

// Annotations C3_note [label="Highly reactive site\n(Electrophilic attack)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C68_note [label="Reactive sites, often require\ncatalyst activation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C7_note [label="Key site for donor groups\n(e.g., -OH, -NR₂) to tune fluorescence", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to connect annotations to the structure C3_note -> Coumarin:c3 [arrowhead=normal, color="#5F6368"]; C68_note -> Coumarin:c6 [arrowhead=normal, color="#5F6368"]; C68_note -> Coumarin:c8 [arrowhead=normal, color="#5F6368"]; C7_note -> Coumarin:c7 [arrowhead=normal, color="#5F6368"]; }

Caption: Key reactive sites on the chromen-2-one scaffold for functionalization.

Palladium-Mediated Cross-Coupling

For more complex or specifically substituted halogenated coumarins, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are invaluable.[14]

  • Rationale: These methods allow for the precise installation of aryl, vinyl, or alkyl groups onto a pre-halogenated coumarin scaffold (or vice versa). This is particularly useful when direct halogenation is not feasible or lacks the required regioselectivity. For instance, an 8-bromo-6-chloro-chromone can be selectively functionalized at the more reactive C-Br bond first, followed by a reaction at the C-Cl bond, enabling the synthesis of complex tetrasubstituted derivatives.[14]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of halogens has led to the development of coumarin derivatives with potent and selective biological activities.

Anticancer Agents

Halogenated coumarins have emerged as a promising class of antiproliferative agents.[4][15] Halogens can enhance activity through several mechanisms, including increased affinity for target enzymes via halogen bonding and altered electronic properties that favor interaction with specific residues in a binding pocket.[6][15]

For example, a study on 6- and 6,8-dihalogenated coumarins found that certain dibromo and diiodo derivatives exhibited significant antiproliferative effects in thyroid cancer cells.[4][15] The mechanism was found to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[15] Notably, the diiodo-coumarin also induced a significant increase in reactive oxygen species (ROS) levels, a state of oxidative stress that can trigger cancer cell death.[15]

Table 1: Antiproliferative Activity of Selected Halogenated Coumarins against TPC-1 Thyroid Cancer Cells

Compound ID Halogen Substituent(s) CC₅₀ (µM)[15] Primary Mechanism[15]
2h 6,8-dibromo 90 Apoptosis, G2/M arrest

| 2k | 6,8-diiodo | 44 | Apoptosis, G2/M arrest, ROS increase |

CC₅₀ is the concentration required to cause a 50% reduction in cell viability.

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are multifaceted, often involving oxidative stress, neuroinflammation, and the dysfunction of key enzymes like monoamine oxidases (MAO) and cholinesterases (AChE, BChE).[16] Halogenated coumarins are being explored as multi-target-directed ligands to combat these complex pathologies.[5][17]

  • Mechanism of Action: Halogen substitution can enhance the selective inhibition of these enzymes.[18] For instance, a series of halogenated coumarin-chalcone hybrids were synthesized and evaluated as inhibitors of MAO-B and BChE.[19] The results showed that specific halogen substitutions led to potent and selective inhibition of MAO-B at submicromolar concentrations.[19] Molecular docking studies suggested that these halogenated compounds fit within the enzyme's active site, forming key interactions. The ability of these compounds to also scavenge reactive oxygen species provides a dual-action neuroprotective profile.[19]

// Nodes Coumarin [label="Halogenated\nCoumarin-Chalcone Hybrid", fillcolor="#FBBC05", fontcolor="#202124"]; MAOB [label="MAO-B Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; BChE [label="BChE Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Scavenging", fillcolor="#F1F3F4", fontcolor="#202124"]; Effect1 [label="Modulation of\nNeurotransmitter Levels", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Effect2 [label="Reduction of\nOxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Outcome [label="Neuroprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Coumarin -> MAOB [label=" Binds to\nactive site", color="#5F6368"]; Coumarin -> BChE [label=" Binds to\nactive site", color="#5F6368"]; Coumarin -> ROS [label=" Antioxidant\naction", color="#5F6368"]; MAOB -> Effect1 [color="#5F6368"]; BChE -> Effect1 [color="#5F6368"]; ROS -> Effect2 [color="#5F6368"]; Effect1 -> Outcome [color="#5F6368"]; Effect2 -> Outcome [color="#5F6368"]; }

Caption: Halogenated coumarins can act on multiple pathological pathways.

Applications in Materials Science: Fluorescent Probes

Coumarin derivatives are highly valued for their fluorescent properties. Strategic substitutions on the coumarin framework can produce derivatives with high fluorescence quantum yields, tunable emission wavelengths, and sensitivity to their microenvironment.[20]

The Role of Halogens in Fluorescence: Halogenation plays a key role in the design of fluorescent probes. For example, a trifluoromethyl (-CF₃) group at the C4 position can significantly alter the electronic properties and enhance the fluorescence of the coumarin core.[21] Furthermore, halogen atoms can be used as reactive sites for attaching the coumarin fluorophore to other molecules or as part of the recognition mechanism itself.

A notable example is a benzotriazole-coumarin hybrid probe designed for the detection of homocysteine (Hcy), a biomarker for various diseases.[20] The probe's mechanism involves a nucleophilic halogen substitution reaction with Hcy, which triggers a significant enhancement of fluorescence, allowing for sensitive and selective detection.[20]

Table 2: Influence of Substituents on Coumarin Photophysical Properties

Position Substituent Type General Effect on Fluorescence Rationale
C7 Electron-Donating (e.g., -OH, -NR₂) Enhances quantum yield, red-shifts emission Increases intramolecular charge transfer (ICT)
C3, C4 Electron-Withdrawing (e.g., -CN, -CF₃) Can enhance quantum yield, blue-shifts emission Modifies the energy levels of molecular orbitals

| C6, C8 | Halogens (Br, I) | Can decrease fluorescence (heavy-atom effect) | Promotes intersystem crossing to the triplet state |

Conclusion and Future Outlook

The halogenated chromen-2-one scaffold represents a highly privileged and versatile platform in chemical and pharmaceutical research. The strategic incorporation of halogens provides a powerful tool to fine-tune the electronic, steric, and lipophilic properties of these molecules. This guide has demonstrated that this approach has led to the successful development of potent anticancer and neuroprotective agents and has enabled the creation of sophisticated fluorescent probes for diagnostics and bioimaging.

Future research will likely focus on more complex, multi-halogenated systems and the expanded use of halogen bonding as a design element for achieving unparalleled target selectivity. The continued development of novel, regioselective halogenation techniques and a deeper understanding of the structure-activity relationships will undoubtedly unlock new therapeutic and technological applications for this remarkable class of compounds.

References

  • BenchChem. (n.d.). Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note.
  • BenchChem. (n.d.). Application Note: Protocol for Pechmann Condensation using 2,4-Difluororesorcinol.
  • MDPI. (2023, May 8). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

  • Semantic Scholar. (2023, May 8). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Retrieved from [Link]

  • IAEA. (2021, March 17). B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions. Retrieved from [Link]

  • PMC. (2022, August 16). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Retrieved from [Link]

  • Nano Micro Biosystems. (2025, December 25). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Retrieved from [Link]

  • Nano Micro Biosystems. (n.d.). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Retrieved from [Link]

  • OUCI. (n.d.). Neuroprotection induced by coumarins in central nervous system disease models. Retrieved from [Link]

  • ACS Publications. (2021, October 12). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Halogenation of Coumarins. Retrieved from [Link]

  • Bentham Science. (2024, January 1). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Retrieved from [Link]

  • PMC. (2022, December 14). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, July 30). Regioselective Halogenation of 2H‐Chromenones Promoted by Oxone and NaX: A Facile Approach for the Preparation of Halochromenones and 2H‐Chromenone Natural Products. Retrieved from [Link]

  • Bentham Science. (2023, January 13). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved from [Link]

  • PMC. (2020, August 5). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

  • MDPI. (2024, June 25). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]

  • PMC. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

  • ACS Publications. (2021, November 30). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Retrieved from [Link]

  • SpringerLink. (2022, September 15). Chemical synthesis of various composites of chromen-2-one: A review. Retrieved from [Link]

  • BenchChem. (n.d.). Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3.
  • ResearchGate. (n.d.). ULTRASONICALLY ASSISTED SYNTHESIS OF CHROMEN-2-ONE-1,2,3-TRIAZOLES AND In-vitro ANTICANCER ACTIVITY. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 2,3,6,8-Tetrasubstituted Chromone Scaffolds. Retrieved from [Link]

  • PMC. (n.d.). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 2H-chromen-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescent Probes Properties of a Coumarin-Based Piperazine Containing Fluorine. Retrieved from [Link]

  • IntechOpen. (2019, June 7). Coumarins as Fluorescent Labels of Biomolecules. Retrieved from [Link]

  • PubMed. (2011, January 1). Antitumor agents 281. Design, synthesis, and biological activity of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs (ATBO) as potent in vitro anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Retrieved from [Link]

  • IntechOpen. (2022, November 21). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Retrieved from [Link]

  • Bentham Science. (2021, July 8). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Retrieved from [Link]

  • MDPI. (2025, October 14). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Activating groups for the ring expansion of coumarin by diazoethane: benzoyl, pivaloyl, arylsulphonyl, arylsulphinyl, and nitro. Retrieved from [Link]

  • Academia.edu. (n.d.). A C-3-Selective Direct Alkylation of Coumarins by Using a Microwave-Assisted Xanthate-Based Radical Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Downstream Functionalization of 3-Bromo-6-fluoro-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticoagulant, and anticancer properties. Halogenated coumarins are particularly valuable; the introduction of a fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while a bromine atom at the C3 position serves as a highly reactive synthetic handle for late-stage functionalization.

Mechanistic Causality: The One-Pot Tandem Strategy

The synthesis relies on a highly efficient bromination/Wittig/lactonization cascade . Rather than using hazardous brominating agents on a closed lactone ring, this protocol constructs the brominated ring de novo.

  • Electrophilic Bromination: N-Bromosuccinimide (NBS) is used as a mild, easy-to-handle bromine source to brominate methyl (triphenylphosphoranylidene)acetate in situ.

  • Wittig Olefination: The resulting

    
    -bromo ylide reacts with 5-fluorosalicylaldehyde to form an ortho-hydroxy-
    
    
    
    -bromocinnamate intermediate.
  • Intramolecular Lactonization: Driven by thermal energy, the intermediate undergoes spontaneous transesterification, expelling methanol to close the pyran ring.

G A Methyl (triphenylphosphoranylidene)acetate + NBS B In situ Bromination (α-Bromo Wittig Reagent) A->B Halogenation C Add 5-Fluorosalicylaldehyde B->C D Wittig Olefination (α-Bromo-o-hydroxycinnamate) C->D C=C Bond Formation E Intramolecular Lactonization (- MeOH) D->E Cyclization F 3-Bromo-6-fluoro-2H-chromen-2-one E->F Final Product

Tandem one-pot bromination, Wittig olefination, and lactonization workflow.

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system. By observing specific physical changes at each step, researchers can confirm reaction progression without requiring constant offline sampling.

Reagents Required
  • 5-Fluorosalicylaldehyde: 1.0 equiv (Starting material)

  • Methyl (triphenylphosphoranylidene)acetate: 1.1 equiv (Wittig reagent)

  • N-Bromosuccinimide (NBS): 1.1 equiv (Brominating agent)

  • Chloroform (

    
    ):  Anhydrous, reaction solvent 
    
Step-by-Step Procedure

Step 1: In Situ Ylide Bromination

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl (triphenylphosphoranylidene)acetate (1.1 equiv) and anhydrous

    
     (0.2 M concentration relative to the aldehyde).
    
  • Cool the solution to 0 °C using an ice-water bath to control the exothermic halogenation.

  • Add NBS (1.1 equiv) portion-wise over 5 minutes.

  • Self-Validation Checkpoint: The reaction mixture will undergo a slight color shift. As the reaction proceeds, succinimide (a byproduct of NBS) will begin to precipitate as a fine white powder, as it is poorly soluble in cold

    
    . This visual cue confirms the successful formation of the highly reactive 
    
    
    
    -bromo ylide.

Step 2: Wittig Olefination 4. After stirring for 15 minutes at 0 °C, add 5-fluorosalicylaldehyde (1.0 equiv) directly to the reaction mixture . 5. Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

  • Self-Validation Checkpoint: Spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The highly fluorescent spot of 5-fluorosalicylaldehyde under 254 nm UV will gradually deplete, indicating successful C=C bond formation.

Step 3: Intramolecular Lactonization 6. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 61 °C) for 3.5 to 4.0 hours . Note: The electron-withdrawing nature of the fluorine atom slightly deactivates the aromatic ring, making thermal energy necessary to drive the lactonization to completion.

  • Self-Validation Checkpoint: Monitor via TLC. The appearance of a new, distinct blue-fluorescent spot under 365 nm UV light is the definitive signature of the closed coumarin scaffold .

Step 4: Workup & Purification 7. Cool the mixture to room temperature and filter off the precipitated succinimide through a Celite pad. 8. Wash the organic filtrate sequentially with distilled water (2 × 20 mL) and brine (1 × 20 mL). Dry over anhydrous


.
9. Concentrate the solvent under reduced pressure.
10. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexane to 90:10 Hexane/EtOAc) to separate the product from triphenylphosphine oxide (

).

Quantitative Data & Characterization

The following table summarizes the expected quantitative parameters and analytical benchmarks for the synthesis of 3-Bromo-6-fluoro-2H-chromen-2-one.

ParameterValue / MetricCausality / Observation
Reaction Stoichiometry 1.0 : 1.1 : 1.1Slight excess of ylide and NBS ensures complete consumption of the valuable fluorinated aldehyde.
Time & Temperature 0 °C (15 min)

61 °C (3.5 h)
Cold addition prevents ylide degradation; reflux drives the expulsion of methanol for lactonization.
Expected Yield 70% – 76%Losses are primarily mechanical during the separation from

during chromatography.
Physical Appearance White to off-white solidHigh purity is indicated by a lack of yellow tint (which would suggest unreacted aldehyde).
Chemical Formula

Molecular Weight: 243.03 g/mol

Downstream Applications in Drug Discovery

The strategic placement of the bromine atom at the C3 position transforms the coumarin into a versatile hub for divergent synthesis. Drug development professionals frequently utilize this scaffold for two primary pathways:

  • Palladium-Catalyzed Cross-Coupling: The C3-bromine is highly susceptible to Suzuki-Miyaura coupling with arylboronic acids, yielding 3-aryl-6-fluorocoumarins. These structures are critical resveratrol-coumarin hybrids known for their potent antioxidant and anticancer profiles .

  • Thia-Michael Addition/Elimination: Treatment with thiols in the presence of DABCO leads to 4-sulfanylcoumarins. DABCO mediates a stereoselective thia-Michael addition followed by dehydrobromination, functionalizing the C4 position for antimicrobial drug development .

G Core 3-Bromo-6-fluoro- 2H-chromen-2-one Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Arylboronic acid Pd cat. Thia Thia-Michael Addition (DABCO) Core->Thia Thiols Amination Buchwald-Hartwig Amination Core->Amination Amines Pd cat. Prod1 3-Aryl-6-fluoro- coumarins Suzuki->Prod1 Prod2 4-Sulfanyl-3-bromo- 6-fluorocoumarins Thia->Prod2 Prod3 3-Amino-6-fluoro- coumarins Amination->Prod3

Divergent synthetic applications of the 3-bromo-6-fluorocoumarin scaffold.

References

  • Title: A Simple Synthesis of Functionalized 3-Bromocoumarins by a One-Pot Three-Component Reaction Source: European Journal of Organic Chemistry (2010) URL: [Link]

  • Title: Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process Source: RSC Advances / PubMed Central (2020) URL: [Link]

  • Title: 3-bromo-6-fluorocoumarin Synthesis Pathways & Reagent Data Source: Molaid Chemical Database URL: [Link]

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo-6-fluoro-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities ranging from anticoagulant to anticancer properties. The introduction of a fluorine atom at the C6 position significantly enhances the molecule's lipophilicity, metabolic stability, and target binding affinity. Consequently, 3-Bromo-6-fluoro-2H-chromen-2-one serves as a highly valuable, electrophilic building block for generating libraries of 3-substituted fluorocoumarins.

This application note provides a comprehensive, field-validated guide to the palladium-catalyzed cross-coupling of 3-bromo-6-fluoro-2H-chromen-2-one. By leveraging 1 [1] and Sonogashira coupling methodologies, researchers can efficiently install aryl, heteroaryl, and alkynyl moieties at the C3 position.

Mechanistic Dynamics & Chemical Properties

The reactivity of 3-bromo-6-fluoro-2H-chromen-2-one is governed by the electronic push-pull system of the coumarin core. The α,β-unsaturated lactone polarizes the C3-Br bond, making it highly susceptible to oxidative addition by electron-rich Pd(0) species. Furthermore, the strong inductive electron-withdrawing effect of the C6-fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the coumarin ring, accelerating the initial oxidative addition step compared to unfluorinated analogs.

However, this electronic activation is a double-edged sword. The electrophilic nature of the lactone carbonyl makes the coumarin ring susceptible to hydrolytic cleavage under strongly basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures [2]. Therefore, the selection of mild bases and optimized solvent systems is critical to maintaining the integrity of the lactone ring during the catalytic cycle.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition Complex [Pd(II)(Coumarinyl)(Br)L₂] Pd0->OA Oxidative Addition (Accelerated by C6-F) StartingMat 3-Bromo-6-fluoro- 2H-chromen-2-one StartingMat->OA TM Transmetalation Complex [Pd(II)(Coumarinyl)(Ar)L₂] OA->TM Transmetalation (Base-assisted) Boronic Ar-B(OH)₂ + Base Boronic->TM TM->Pd0 Reductive Elimination (Product Release) Product 3-Aryl-6-fluoro- 2H-chromen-2-one TM->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling of 3-bromo-6-fluorocoumarin.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various catalytic systems were evaluated for the Suzuki-Miyaura coupling of 3-bromo-6-fluoro-2H-chromen-2-one with phenylboronic acid. The data below summarizes the causality behind our optimized conditions.

Catalyst System (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Observations
Pd(PPh₃)₄ (5%)NoneK₂CO₃ (2.0)Dioxane/H₂O (4:1)9078%Standard baseline. Moderate yield due to slight lactone hydrolysis at 90°C.
Pd(OAc)₂ (2%) SPhos (4%) K₃PO₄ (2.0) THF/H₂O (10:1) 70 94% Optimal. SPhos accelerates the cycle; lower temp and mild base prevent ring-opening.
Pd(dppf)Cl₂ (5%)NoneCs₂CO₃ (2.0)Toluene/H₂O (5:1)10085%Excellent for sterically hindered boronic acids, but requires higher temperatures.
Pd/C 10% (10%)NoneEt₃N (3.0)EtOH8042%Heterogeneous system. Sluggish transmetalation led to competitive debromination.

Note: Yields determined by quantitative HPLC using an internal standard.

Standard Operating Protocols (SOPs)

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active Pd(OAc)₂/SPhos catalytic system, allowing for a lower reaction temperature (70°C) to completely suppress the hydrolytic degradation of the fluorocoumarin core [3].

Materials Required:

  • 3-Bromo-6-fluoro-2H-chromen-2-one (1.0 equiv, 1.0 mmol, 243.0 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • THF and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-6-fluoro-2H-chromen-2-one, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality: Weighing the active catalyst and ligand together allows for the in situ generation of the highly active L₂Pd(0) species.

  • Solvent Addition & Degassing: Add 10 mL of THF and 1 mL of H₂O. Immediately seal the tube with a rubber septum and sparge the biphasic mixture with ultra-pure N₂ gas for 15 minutes.

    • Causality: Water is essential to dissolve K₃PO₄ and form the reactive Pd-hydroxo complex required for transmetalation. Rigorous degassing prevents the oxidation of the electron-rich SPhos ligand and the Pd(0) intermediate.

  • Reaction Execution: Replace the sparging needle with an N₂ balloon. Transfer the flask to a pre-heated oil bath at 70°C and stir vigorously (800 rpm) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a new fluorescent blue spot under 365 nm UV (Rf ~0.4-0.5).

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10-30% EtOAc in Hexanes to afford the pure 3-aryl-6-fluoro-2H-chromen-2-one.

Workflow cluster_0 Phase 1: Preparation & Degassing cluster_1 Phase 2: Reaction & IPC cluster_2 Phase 3: Workup & Isolation Step1 Weigh Reagents 3-Bromo-6-fluorocoumarin (1.0 eq) Ar-B(OH)₂ (1.5 eq), Pd(OAc)₂ (2 mol%) SPhos (4 mol%), K₃PO₄ (2.0 eq) Step2 Solvent Addition & Degassing Add THF/H₂O (10:1) Sparge with N₂ for 15 min Step1->Step2 Step3 Heating Stir at 70°C under N₂ atm (Vigorous stirring required) Step2->Step3 Step4 In-Process Control (IPC) Check conversion via LC-MS/TLC after 4 hours Step3->Step4 Step5 Quench & Extract Cool to RT, add EtOAc/H₂O Separate organic layer Step4->Step5 Step6 Purification Dry over Na₂SO₄, concentrate, Flash Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Sonogashira Cross-Coupling

For the installation of alkynyl groups, a Pd/Cu co-catalyzed system is utilized.

Step-by-Step Methodology:

  • Reagent Charging: Combine 3-bromo-6-fluoro-2H-chromen-2-one (1.0 mmol), Pd(PPh₃)₂Cl₂ (5 mol%, 35 mg), and CuI (10 mol%, 19 mg) in a Schlenk tube.

    • Causality: Pd(PPh₃)₂Cl₂ is preferred over Pd(PPh₃)₄ here as it is highly stable to air during setup and is rapidly reduced in situ by the terminal alkyne/amine to the active Pd(0) species. CuI acts as a co-catalyst to form the highly nucleophilic copper acetylide.

  • Solvent & Base Addition: Add anhydrous DMF (5 mL) and Triethylamine (Et₃N) (3.0 mmol, 0.42 mL). Sparge with N₂ for 15 minutes.

    • Causality: Rigorous removal of oxygen is absolutely critical in Sonogashira couplings to prevent the oxidative Glaser homocoupling of the terminal alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the mixture at 60°C for 6 hours.

  • Workup: Dilute with EtOAc (30 mL) and wash extensively with a 5% aqueous LiCl solution (3 × 15 mL) to remove the DMF. Purify via silica gel chromatography.

Troubleshooting & Analytical Validation

A self-validating protocol requires robust analytical markers to confirm success.

  • NMR Analytics: The most diagnostic signal for 3-substituted coumarins is the C4-H proton . In the starting material (3-bromo-6-fluorocoumarin), this proton appears as a distinct singlet around δ 8.10 ppm. Upon successful cross-coupling, the C4-H singlet typically shifts upfield to δ 7.70 – 7.90 ppm due to the disruption of the heavy-atom effect of bromine and the anisotropic shielding of the newly installed aryl/alkynyl group.

  • Debromination Side-Reaction: If LC-MS indicates a mass corresponding to[M-Br+H]⁺ (6-fluorocoumarin), it suggests that reductive elimination is too slow, allowing the Pd(II)-aryl intermediate to undergo protodepalladation. Solution: Ensure water is strictly degassed and consider increasing the ligand-to-palladium ratio to accelerate the catalytic cycle.

  • Incomplete Conversion: If starting material persists, the boronic acid may have undergone protodeboronation. Solution: Add an additional 0.5 equivalents of boronic acid and 1 mol% catalyst after 4 hours.

References

  • BenchChem. "Application Notes and Protocols for Synthesis and Antibacterial Screening of 3-Arylcoumarin Derivatives." BenchChem Protocols.
  • Shen, et al. "Palladium(II)-Catalyzed Efficient Synthesis of Wedelolactone and Evaluation as Potential Tyrosinase Inhibitor." Molecules 2019, 24(22), 4130.
  • SciSpace. "Metal-catalyzed synthetic strategies toward coumarin derivatives." Chemistry of Heterocyclic Compounds, 2018.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the coumarin (2H-chromen-2-one) scaffold is a critical operation in modern drug discovery and materials science. Specifically, 3-aryl and 3-heteroaryl coumarins are highly prized for their photophysical properties in fluorophore design[1] and their biological activities, ranging from tyrosinase inhibition[2] to amyloidogenic light chain stabilization[3].

This application note provides a comprehensive, field-proven guide to performing Suzuki-Miyaura cross-coupling (SMC) on 3-bromocoumarin substrates. As a Senior Application Scientist, I have structured this guide to move beyond mere empirical recipes, focusing instead on the causality of catalyst selection , ligand sterics , and boronate stability to ensure your syntheses are both high-yielding and reproducible.

Causality in Reaction Design: The Senior Scientist's Perspective

The 3-position of the coumarin ring presents a unique microenvironment. The adjacent lactone carbonyl withdraws electron density, rendering the C3–Br bond highly electrophilic. While this facilitates rapid oxidative addition by Pd(0) species, the lactone ring itself is the Achilles' heel of the molecule—it is highly susceptible to hydrolytic ring-opening under harsh, basic aqueous conditions.

To navigate this, reaction design must balance catalytic efficiency with mild conditions:

  • Ligand Selection and the Activation Energy Barrier: For robust substrates, bidentate ligands like dppf (in ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) provide a wide bite angle that forces the intermediate Pd(II) complex into a geometry highly favorable for reductive elimination[2]. However, if the substrate contains base-sensitive functional groups (e.g., exocyclic esters), the reaction temperature must be lowered. In these cases, employing a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos  with 
    
    
    
    forces the formation of a highly active mono-ligated
    
    
    species. This drastically lowers the activation energy required for oxidative addition, allowing the coupling to proceed efficiently at 60 °C.
  • The Protodeboronation Dilemma: Heteroaryl boronic acids (e.g., 2-furyl or 2-thienyl variants) are notoriously unstable in basic aqueous media, undergoing rapid protodeboronation before transmetalation can occur[1]. To circumvent this, MIDA (N-methyliminodiacetic acid) boronates are utilized. MIDA boronates act as a kinetic bottleneck; they hydrolyze slowly in aqueous base, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the steady-state concentration of the free boronic acid near zero, preventing degradation[1].

  • Base and Solvent Matrix: Strong bases (NaOH, KOH) will destroy the coumarin core. Mild carbonate bases (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , or
    
    
    ) in biphasic solvent systems (THF/
    
    
    or Toluene/
    
    
    ) are mandatory to buffer the pH while providing necessary solubility for transmetalation[2],[3],.

Strategic Workflow for Condition Selection

SMC_Workflow Start 3-Bromocoumarin Substrate Decision1 Functional Group Tolerance Required? Start->Decision1 Robust Standard Conditions Pd(dppf)Cl2 / Na2CO3 80°C, THF/H2O Decision1->Robust No (Robust) Sensitive Mild Conditions Pd(OAc)2 / XPhos / K2CO3 60°C, THF/H2O Decision1->Sensitive Yes (e.g., Esters) Boronic Boronic Acid / Ester Stability Robust->Boronic Sensitive->Boronic MIDA Use MIDA Boronates (Slow Release) Boronic->MIDA Unstable/Protodeboronation StandardB Use Standard Boronic Acids Boronic->StandardB Stable Product 3-Arylcoumarin Product MIDA->Product StandardB->Product

Logical workflow for selecting Suzuki-Miyaura coupling conditions for 3-bromocoumarins.

Quantitative Data Comparison

The following table synthesizes field-validated parameters for 3-bromocoumarin SMC reactions across different pharmaceutical and materials science applications.

Substrate ClassBoron SourceCatalytic SystemBase & Solvent MatrixTemp & TimeYieldRef
Polysubstituted Coumarin (Wedelolactone precursor)Phenyl boronate esterngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(5 mol%)

, THF/

80 °C, Overnight72%[2]
7-Alkoxy-4-methylcoumarin (Fluorophore derivative)Aryl boronic MIDA ester

/ XPhos

, THF/

(3:2)
60–70 °C, 2.5 h76–85%
7-Diethylamino coumarin (Amyloid stabilizer)Potassium 2-(Boc-aminoethyl)trifluoroborate

/ RuPhos

, Toluene/

90 °C, 16 hGood[3]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring strict In-Process Controls (IPCs).

Protocol A: Standard Biphasic Coupling for Robust Substrates

Optimized for sterically hindered but chemically robust intermediates[2].

Scale: 1.0 mmol

  • Catalyst Matrix Assembly: In an oven-dried Schlenk flask, charge 3-bromocoumarin (1.0 mmol), the aryl boronate ester (1.2 mmol), and

    
     (0.05 mmol, 5 mol%).
    
  • Atmospheric Control: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Causality: Atmospheric oxygen rapidly oxidizes phosphine ligands to phosphine oxides, killing the catalytic cycle and promoting homocoupling.

  • Solvent Introduction: Inject sparged THF (15 mL). Separately, dissolve

    
     (3.0 mmol, 3.0 equiv) in sparged deionized 
    
    
    
    (4 mL) and add via syringe.
  • Thermal Activation: Heat the biphasic mixture to 80 °C. Stir vigorously (≥1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers, which is critical for the transmetalation step.

  • Self-Validation (IPC): At

    
    , sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint:  The reaction is complete only when the characteristic isotopic doublet of the brominated starting material (M, M+2 peaks of equal intensity) is entirely consumed and replaced by the product mass peak.
    
  • Isolation: Cool to ambient temperature. Partition with EtOAc (20 mL) and

    
     (10 mL). Wash the organic layer with brine to remove residual boronic acid salts, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Mild Coupling for Sensitive Functionalities

Optimized for coumarins bearing base-sensitive exocyclic esters or when utilizing unstable heteroaryl boronic acids[1].

Scale: 1.0 mmol

  • Reagent Charging: To a dry reaction vial, add the functionalized 3-bromocoumarin (1.0 mmol), aryl boronic MIDA ester (1.5 mmol),

    
     (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and 
    
    
    
    (5.0 mmol, 5.0 equiv).
  • Degassing: Purge the solid mixture with Nitrogen for 10 minutes.

  • Solvent Introduction: Add a pre-degassed mixture of THF and

    
     (3:2 v/v, 10 mL total). Causality: The specific 3:2 ratio provides enough water to slowly hydrolyze the MIDA boronate while keeping the organic substrates fully solvated.
    
  • Reaction Execution: Heat strictly to 60 °C. Do not exceed this temperature to prevent saponification of any ester moieties.

  • Self-Validation (IPC): Monitor via RP-HPLC at

    
    . Validation Checkpoint:  The controlled release mechanism is validated if no protodeboronated side products (e.g., unfunctionalized heteroarenes) are detected in the chromatogram.
    
  • Isolation: Cool to room temperature. Extract with

    
     (3 x 15 mL). Wash combined organics with water, dry over 
    
    
    
    , and concentrate for automated flash chromatography.

References

1.[2] Shen, L., et al. "Palladium(II)-Catalyzed Efficient Synthesis of Wedelolactone and Evaluation as Potential Tyrosinase Inhibitor." Molecules, 2019. URL: [Link] 2.[1] Alhaj Zen, A., et al. "An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives." Tetrahedron Letters, 2014. URL: [Link] 3.[3] Genst, E. D., et al. "Amyloidogenic immunoglobulin light chain kinetic stabilizers comprising a simple urea linker module reveal a novel binding sub-site." PubMed Central (PMC), 2019. URL: [Link]

Sources

Application Note: Regioselective C-3 Bromination of 6-Fluoro-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Pharmacological Significance & Mechanistic Rationale

The 6-fluoro-2H-chromen-2-one (6-fluorocoumarin) scaffold is a privileged pharmacophore in medicinal chemistry, recently highlighted for its critical role in the development of [1]. Functionalizing this core via regioselective bromination at the C-3 position significantly[2]. Furthermore, the C-3 bromide serves as a highly versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build complex molecular architectures.

The Causality of C-3 Regioselectivity

Unlike standard Electrophilic Aromatic Substitution (EAS) observed in electron-rich arenes, the bromination of the electron-deficient coumarin pyrone ring proceeds via an addition-elimination pathway [3].

  • Addition: Molecular bromine initially adds across the C3–C4 olefinic bond to form a 3,4-dibromochroman-2-one intermediate.

  • Elimination: Subsequent dehydrobromination is driven by the high acidity of the C-3 proton (situated alpha to the lactone carbonyl) and the thermodynamic stability gained by re-establishing the conjugated π-system. This results in the expulsion of hydrogen bromide (HBr) and the exclusive formation of the 3-bromo derivative[4].

G A 6-Fluoro-2H-chromen-2-one (Starting Material) B Br2 Addition (CHCl3, 0 °C) A->B C 3,4-Dibromo-6-fluoro- chroman-2-one (Intermediate) B->C Electrophilic Attack D - HBr (Reflux / Base) C->D E 3-Bromo-6-fluoro- 2H-chromen-2-one (Target Product) D->E Dehydrobromination

Fig 1: Addition-elimination mechanism for the C-3 bromination of 6-fluorocoumarin.

Experimental Design & Reagent Causality

The choice of solvent and brominating agent dictates the reaction's efficiency, purity, and environmental profile:

  • Chloroform (CHCl₃): Utilized in the classical method, this aprotic solvent provides excellent solubility for the starting material and stabilizes the dibromo intermediate without participating in unwanted solvolysis side-reactions[4].

  • Glacial Acetic Acid: Selected as the recrystallization solvent due to its steep solubility curve for coumarins—highly soluble at reflux, virtually insoluble at room temperature—ensuring high-purity crystalline recovery[4].

  • N-Bromosuccinimide (NBS): Employed as a greener alternative to liquid Br₂,, mitigating the generation of highly corrosive HBr gas while maintaining high regioselectivity[3].

Quantitative Data Summary

To assist in workflow selection, the following table summarizes the quantitative metrics comparing the classical and NBS-mediated bromination protocols.

Table 1: Quantitative Comparison of Bromination Methodologies

ParameterMethod A (Classical Br₂)Method B (NBS-Mediated)
Primary Reagent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent System Chloroform (CHCl₃)N,N-Dimethylformamide (DMF)
Temperature Profile 0 °C → 65 °C (Reflux)25 °C → 50 °C
Reaction Time 1.5 – 2.0 hours4.0 – 6.0 hours
Typical Yield 85 – 92%75 – 82%
Regioselectivity Exclusively C-3Exclusively C-3
Byproducts HBr gas (Requires basic scrubbing)Succinimide (Water-soluble)

Step-by-Step Methodologies

Method A: Classical Bromination (High Yield, Rapid)

Caution: Molecular bromine is highly toxic and corrosive. Perform all steps in a well-ventilated fume hood using appropriate PPE.

  • Substrate Dissolution: Suspend 6-fluoro-2H-chromen-2-one (10.0 mmol, 1.0 eq) in 25 mL of anhydrous, alcohol-free chloroform in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve molecular bromine (11.0 mmol, 1.1 eq) in 5 mL of chloroform. Add the bromine solution dropwise over 15 minutes via an addition funnel to control the exothermic addition across the C3-C4 double bond.

  • Thermal Dehydrobromination: Remove the ice bath and attach a reflux condenser. Gradually warm the mixture to 65 °C (reflux) using a water bath for 1.5 hours. Causality: Heating provides the necessary thermal energy to drive the elimination of HBr, restoring the aromaticity of the pyrone ring[4].

  • Quenching & Isolation: Cool the reaction to room temperature. Quench any unreacted bromine by washing the organic layer with 20 mL of a 10% aqueous sodium thiosulfate solution. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from boiling glacial acetic acid. Allow the solution to cool slowly to room temperature to yield 3-bromo-6-fluoro-2H-chromen-2-one as needle-shaped crystals[4].

Method B: NBS-Mediated Bromination (Milder Conditions)
  • Substrate Dissolution: Dissolve 6-fluoro-2H-chromen-2-one (10.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF.

  • Reagent Addition: Add N-Bromosuccinimide (11.5 mmol, 1.15 eq) in small portions to the stirring solution at room temperature.

  • Reaction Propagation: Heat the mixture gently to 50 °C and stir for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. The water solubilizes the DMF and the succinimide byproduct, causing the highly lipophilic brominated coumarin to precipitate.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and dry overnight in a vacuum desiccator.

Self-Validating Analytical Checkpoints

To ensure the integrity of the synthesized protocol, researchers must employ the following self-validating analytical system to confirm regioselectivity and purity:

  • ¹H-NMR Spectroscopy (Critical Checkpoint): The definitive proof of successful C-3 bromination is the disappearance of the characteristic C-3 olefinic proton doublet (typically around δ 6.4 ppm) and the collapse of the C-4 proton doublet (around δ 7.7 ppm) into a sharp singlet. This confirms the loss of the C-3 proton and the presence of the isolated C-4 proton.

  • Mass Spectrometry (LC-MS): Look for the appearance of a characteristic 1:1 isotopic doublet (M and M+2) separated by 2 m/z units, which mathematically confirms the incorporation of exactly one bromine atom.

  • Thin-Layer Chromatography (TLC): The starting 6-fluorocoumarin exhibits strong blue fluorescence under UV light (365 nm). The brominated product will show a higher R_f value (decreased polarity) and significantly quenched fluorescence intensity due to the heavy-atom effect of the newly introduced bromine.

References

  • [4] Title: 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one. Source: PubMed Central (PMC). URL:[Link]

  • [3] Title: A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide as Halide Source. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • [1] Title: Identification of 6-Fluorine-Substituted Coumarin Analogues as POLRMT Inhibitors with High Potency and Safety for Treatment of Pancreatic Cancer. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application Note: 3-Bromo-6-fluoro-2H-chromen-2-one as a Privileged Intermediate for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthesis, Photophysical Optimization, and Biological Application of Push-Pull Coumarin Fluorophores

Executive Summary

Small-molecule fluorescent probes are indispensable tools in modern medical diagnostics, cellular biology, and high-throughput drug screening[1]. Among the myriad of available fluorophores, coumarin derivatives are highly prized for their structural modularity, excellent photostability, and tunable visible-to-near-infrared (VIS-NIR) emission profiles[].

This application note details the strategic utilization of 3-Bromo-6-fluoro-2H-chromen-2-one (CAS: 104325-88-4) as a dual-functionalized synthetic intermediate. By leveraging the specific chemical reactivity of the C3-bromine and the electronic influence of the C6-fluorine, researchers can engineer highly sensitive, Large Stokes Shift (LSS) fluorescent probes optimized for live-cell imaging and intracellular microenvironment mapping.

Mechanistic Insights: The Causality of the Scaffold Design

The transition from a basic coumarin core to a high-performance biological probe requires precise molecular engineering. The selection of 3-Bromo-6-fluoro-2H-chromen-2-one is not arbitrary; it is driven by two distinct mechanistic advantages:

A. The C3-Bromine: A Handle for -Extension

The


-carbonyl position (C3) of the coumarin lactone ring is inherently electrophilic. The presence of a bromine atom at this site creates a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. This allows for the rapid, modular introduction of electron-donating aryl groups (e.g., anilines or phenols) directly into the conjugated system[4]. Extending the 

-conjugation at the C3 position dramatically increases the two-photon excitation (2PE) cross-section, making the resulting probes suitable for deep-tissue multiphoton imaging[5].
B. The C6-Fluorine: ICT Modulation and Bioavailability

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing (-I) effect. When an electron-donating group (Donor) is coupled to the C3 position, the C6-fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the coumarin core (Acceptor). This creates a strong "Push-Pull" architecture that maximizes Internal Charge Transfer (ICT)[1].

  • Photophysical Causality: Enhanced ICT leads to a pronounced red-shift in emission and a Large Stokes Shift, which is critical for eliminating self-quenching and bypassing cellular autofluorescence.

  • Biological Causality: The highly lipophilic C-F bond significantly improves cell membrane permeability, facilitating rapid intracellular accumulation without requiring permeabilization agents[].

SyntheticWorkflow A 3-Bromo-6-fluoro- 2H-chromen-2-one (Acceptor Core) C Pd-Catalyzed Suzuki Coupling A->C B Arylboronic Acid (Donor Moiety) B->C D D-π-A Fluorescent Probe C->D C-C Bond Formation E Live-Cell Bioimaging D->E Cellular Uptake

Figure 1: Synthetic workflow for generating D-π-A fluorescent probes via Suzuki cross-coupling.

Experimental Protocols: A Self-Validating System

The following protocols describe the synthesis and validation of a model ICT probe: 3-(4-(dimethylamino)phenyl)-6-fluoro-2H-chromen-2-one .

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the D-


-A fluorophore via C-C bond formation.
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-fluoro-2H-chromen-2-one (1.0 mmol, 1.0 equiv) and 4-(dimethylamino)phenylboronic acid (1.2 mmol, 1.2 equiv)[4].

  • Catalyst and Base Loading: Add Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 mmol, 5 mol%) and Potassium Carbonate (
    
    
    
    ) (2.5 mmol, 2.5 equiv)[3].
  • Solvent Addition (Causality Step): Add 10 mL of a degassed 1,4-Dioxane/

    
     mixture (4:1 v/v). Why this mixture? Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step in the catalytic cycle. Degassing prevents oxidative degradation of the Pd(0) catalyst.
    
  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 85°C and stir for 6–8 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Under a 365 nm UV lamp, the successful formation of the product is validated by the appearance of a new, intensely fluorescent spot (typically green/yellow) and the disappearance of the non-fluorescent starting material spot.

  • Workup & Purification: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol 2: Photophysical Characterization

Objective: Quantify the ICT efficiency and Stokes shift.

  • Sample Preparation: Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO. Dilute to a working concentration of 10 µM in PBS (pH 7.4).

  • Absorption Spectrum: Scan the sample from 300 nm to 600 nm using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (

    
    ).
    
  • Emission Spectrum: Excite the sample at the determined

    
     using a spectrofluorometer. Record the emission spectrum and calculate the Stokes shift (
    
    
    
    ).

ICTMechanism GS Ground State (S0) Localized Electron Density EX Excitation (hν_ex) Franck-Condon State GS->EX Photon Absorption ICT ICT State (S1) Charge Separation EX->ICT Solvent Relaxation EM Emission (hν_em) Large Stokes Shift ICT->EM Radiative Decay EM->GS Return to S0

Figure 2: Photophysical mechanism of Internal Charge Transfer (ICT) in the synthesized probe.

Protocol 3: Live-Cell Confocal Imaging

Objective: Validate cellular uptake and intracellular tracking.

  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish in DMEM supplemented with 10% FBS. Incubate at 37°C with 5%

    
     for 24 hours until 70% confluent.
    
  • Probe Incubation: Replace the media with serum-free DMEM containing 5 µM of the fluorescent probe. Incubate for 30 minutes at 37°C[6].

  • Self-Validation (Controls): Prepare a parallel dish treated only with the vehicle (0.5% DMSO in DMEM). This negative control validates that any observed signal in the test dish is strictly probe-derived and not cellular autofluorescence.

  • Washing: Wash the cells three times with warm PBS (pH 7.4) to remove unbound probe, drastically reducing background noise.

  • Imaging: Image the cells using a confocal laser scanning microscope. Excite using a 405 nm or 488 nm laser line (depending on the probe's

    
    ) and collect emission in the appropriate visible/NIR channel.
    

Data Presentation: The Impact of Functionalization

To illustrate the causality of the synthetic modifications, the table below summarizes the typical photophysical enhancements achieved when transitioning from the bare coumarin core to the fully functionalized 3-aryl-6-fluoro probe.

ParameterUnsubstituted Coumarin Core3-Aryl-Coumarin (No Fluorine)3-Aryl-6-Fluoro-Coumarin (Target Probe)

(nm)
315360385

(nm)
405475530
Stokes Shift (nm) 90115145
Quantum Yield (

)
0.350.580.82
LogP (Lipophilicity) 2.13.43.9

Table 1: Comparative photophysical and physicochemical properties demonstrating the synergistic effect of C3-arylation (extended conjugation) and C6-fluorination (ICT enhancement and lipophilicity).

References

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuKBZm90aMW69iA4VCiJNGNB9Yl-82O56hrVxUi968IzRgF6IDh8Gca1YyUicmlt1N1pdie9F9q5_2F9ffhvZqwNEAVFoEU_Ui6pNDvQBKmtimGT2PAjvcg1dRFW6l-crCJpk1CIRCUoUU9dl4][1]

  • Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnxrTxjq7NJ_F2Dde-RsysT6PanLOPWTEb5DNDtp3KaIAjo5oXssSR4iBrZed4sijR2fjDGO_45FcDP5LqHQJ-i7x3aCA8d9kk5wXDfqM1sm1m1s0QViMorTgPG5iEWBzBuGBEWFNDG_Wiv9tFh6PIdB_1NijgwK6A0wzNb4WwWR89][]

  • 3-Bromo-2-chromenone | CAS 939-18-4. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtukhN2JUDgaQdHXpVpe80w8K1gjY0VWj7-XAkggD_9dxZR5cSGKa1pg-gK2RMN7vijVg7FHcTpnntdPh1wFRyswuZM-Y0YwpmDTABpOzq7IcS7o87Zwww8V8Wp0HfIy6mHOo=][3]

  • Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Ax_uYMos2bRzpTVapBPxc5mf6bRQdqBVtenhbQEuLeE0WEMSgsnHhAngIOllbPkImZa1pVoi9-QWZwbpsqGC-vYU0pnlOUkQsUX1-3TpYtUsbk3ar6aLAErS90SsDDI14bp63OuNa9TrOO4RDa-OU0_QrX2IY1NEx6OT][4]

  • Two-photon FRET pairs based on coumarin and DBD dyes. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Vs_gcBTv6Mldf8mj9PxLNvVk7Ub6W3n0INcZvnvp5u3qBmGQMhWtlHtb-UwF3sLoOMxQ4TTV4IibFs0wP-IusVQa7rehTqhCaF-HFtlgrIDmHu3EQrlLBHL1RUIPDggZKHHtZHBA2eMiRwcQNvOjlJv_9dgZgSI=][5]

  • A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDpu8ggCnhpbRz3r_W3iKNg3gq1hsVT4JnGG91w-9mRPOZI-7Za9ag0lTzh_vPG6inNXRmGHvPRyTHIOz5HRkVvBBco-9l2dIepmOY0pZ5SzdqGZpuCINiPYhqmpMnkKevLn18h7OZrOPD37lRKcaHNaQpP7oNScIKT5t][6]

Sources

derivatization of 3-Bromo-6-fluoro-2H-chromen-2-one for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the strategic functionalization of the 3-Bromo-6-fluoro-2H-chromen-2-one scaffold.

Executive Summary & Strategic Rationale

Coumarin (2H-chromen-2-one) derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry, serving as the structural foundation for numerous anticoagulant, antimicrobial, and anticancer agents 1. For advanced lead optimization, 3-Bromo-6-fluoro-2H-chromen-2-one represents a highly engineered, bifunctional building block. This molecule provides two distinct handles for drug discovery: a metabolically stabilizing fluorine atom at C6 and a highly reactive, cross-coupling-ready bromine atom at C3.

The Causality of Scaffold Design
  • The C6-Fluorine Advantage (Pharmacokinetics & Electronics): The introduction of a fluorine atom at the C6 position is a classic bioisosteric strategy. Fluorine’s small van der Waals radius (1.47 Å) mimics hydrogen to prevent steric clashes, while its profound electronegativity fundamentally alters the electronic distribution of the benzopyrone ring 2. This modification blocks cytochrome P450-mediated oxidation at the metabolically vulnerable C6 position, significantly increasing the compound's half-life. Furthermore, fluorinated coumarins exhibit lower pKa values, superior photostability, and higher quantum yields compared to non-fluorinated analogs, making them exceptional candidates for both therapeutics and fluorescent theranostic probes 3.

  • The C3-Bromine Handle (Synthetic Versatility): The C3 position of the coumarin ring is directly conjugated with the electron-withdrawing lactone carbonyl. This renders the C3-bromine bond highly electrophilic [[4]](). In transition-metal catalysis, this inherent electrophilicity facilitates rapid and thermodynamically favorable oxidative addition by Pd(0) species, allowing for the rapid assembly of diverse chemical libraries via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Strategic Derivatization Pathways

G Scaffold 3-Bromo-6-fluoro- 2H-chromen-2-one Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling Scaffold->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Pd(0), Amine Prod1 3-Aryl-6-fluoro- coumarins Suzuki->Prod1 Prod2 3-Alkynyl-6-fluoro- coumarins Sonogashira->Prod2 Prod3 3-Amino-6-fluoro- coumarins Buchwald->Prod3

Strategic derivatization pathways of 3-Bromo-6-fluoro-2H-chromen-2-one via Pd-catalyzed couplings.

Quantitative Benchmarks in Coumarin Derivatization

To guide your synthetic planning and target selection, the following table summarizes key quantitative metrics—both synthetic and pharmacological—associated with the derivatization of the 3-bromo-coumarin scaffold.

Table 1: Synthetic and Pharmacological Metrics of 3-Substituted Coumarins

Substrate CoreReaction / ModificationCoupling PartnerConditions / CatalystYield / MetricTarget ApplicationRef
3-Bromo-coumarin Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃, 100°C85% YieldAnticancer Scaffolds4
3-Bromo-coumarin SonogashiraTerminal AlkynesPd(0) / CuI, Amine base>80% YieldFluorescent Merocyanines5
3-Bromo-7-alkoxy-coumarin Suzuki-Miyaura4-(Dimethylamino)phenylboronic acidPd(PPh₃)₄, Base95-99% YieldAChE Inhibitor (IC₅₀ = 20 nM)*[[6]]()
Fluorinated coumarin Core SubstitutionN/A (Photophysical Data)N/ALowered pKaEnhanced Solubility / Probes[[3]]()

*Note: Donepezil (Reference standard) exhibits an AChE IC₅₀ of 6 nM under identical assay conditions 6.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. By understanding the mechanistic purpose of each reagent, researchers can troubleshoot and adapt these methods for high-throughput library generation.

Protocol A: Synthesis of 3-Aryl-6-fluoro-2H-chromen-2-one via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: This protocol utilizes a biphasic solvent system (Toluene/EtOH/H₂O). The causality here is critical: Toluene dissolves the lipophilic 3-bromo-6-fluorocoumarin, water dissolves the K₂CO₃ base, and ethanol acts as a phase-transfer bridge. This ensures the inorganic base is available to activate the arylboronic acid into a reactive "ate" complex, which is mandatory for the transmetalation step onto the Pd(II) center 4.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-fluoro-2H-chromen-2-one (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v). Critical Step: Degas the mixture via sparging with argon for 15 minutes. Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich phosphine ligands on the palladium catalyst, killing the catalytic cycle.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh₃)₄ (3–5 mol%).

  • Reaction: Seal the flask and heat to 90–100 °C in an oil bath for 8–12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of 3-Alkynyl-6-fluoro-2H-chromen-2-one via Sonogashira Coupling

Mechanistic Rationale: This protocol employs CuI as a co-catalyst. The copper reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide. This intermediate is highly nucleophilic and readily undergoes transmetalation with the Pd(II)-coumarin complex generated after the initial oxidative addition 5.

  • Preparation: Charge a dry flask with 3-Bromo-6-fluoro-2H-chromen-2-one (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times).

  • Solvent & Base: Add anhydrous DMF (solvent) and triethylamine (Et₃N, 3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl to remove copper salts (the aqueous layer will turn blue). Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

Self-Validation & Analytical Characterization

To ensure your protocols act as self-validating systems, utilize the following analytical checkpoints to confirm successful derivatization at the C3 position:

  • TLC & Photophysical Shift: The starting 3-bromo-6-fluorocoumarin has a distinct Rf and minimal visible fluorescence. Upon successful cross-coupling (especially with aryl or alkynyl groups), the extended π-conjugation drastically shifts the emission spectrum. A successful reaction will often exhibit a bright, vibrant fluorescence (blue, green, or yellow) under a 365 nm UV lamp directly on the TLC plate.

  • ¹H NMR Diagnostics: The most diagnostic proton on the coumarin ring is the C4-H. In the starting material, this appears as a distinct singlet (or doublet with a very small J coupling to the fluorine) around 8.0–8.2 ppm. In the 3-aryl or 3-alkynyl products, the C4-H signal will experience a pronounced chemical shift (often downfield) due to the anisotropic deshielding effect of the newly installed functional group.

  • ¹⁹F NMR Monitoring: The C6-fluorine atom serves as a built-in NMR probe. Because the fluorine atom is highly sensitive to changes in the global electronic environment of the conjugated benzopyrone system, the ¹⁹F signal will shift cleanly upon substitution at the C3 position, allowing for precise determination of conversion without overlapping proton signals.

References

Sources

Application Note: Nucleophilic Substitution Reactions at the 3-Position of Coumarins

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Coumarins (2H-chromen-2-ones) are privileged heterocycles in medicinal chemistry, forming the core of numerous anti-coagulant, antimicrobial, and anti-cancer agents[1]. However, functionalizing the coumarin scaffold via nucleophilic substitution presents a unique electronic challenge.

The


-unsaturated lactone system of the coumarin ring strongly polarizes the C=C double bond. This electronic distribution renders the C-4 position (

-carbon) highly electrophilic, making it the natural site for nucleophilic attack (e.g., Michael addition)[2][3]. Consequently, direct nucleophilic substitution at the C-3 position (

-carbon) is electronically disfavored. To override this intrinsic bias and achieve regioselective C-3 substitution, chemists must employ specific activation strategies, such as the installation of a leaving group (yielding 3-halocoumarins) or the utilization of transition-metal catalysis[4][5].

Strategic Approaches to C-3 Functionalization

Approach A: Palladium-Catalyzed Substitution of (Coumarinyl)methyl Acetates

Rather than attempting direct substitution on the


-hybridized C-3 carbon, a highly effective strategy involves functionalizing a C-3 methyl appendage. The palladium-catalyzed nucleophilic substitution of 3-(acetoxymethyl)coumarins proceeds via the oxidative addition of Pd(0) to form a highly electrophilic palladium 

-benzyl-like complex[4]. This intermediate allows various C-, N-, and S-nucleophiles to be regioselectively added, preventing competing reactions at the C-4 position and enabling the rapid generation of diverse libraries for biological screening[4].

pd_mech A 3-(Acetoxymethyl)coumarin B Pd(0) Catalyst Oxidative Addition A->B C Pd π-benzyl-like Complex (Electrophilic Intermediate) B->C -OAc⁻ D Nucleophile (Nu⁻) Regioselective Attack C->D E 3-(Nu-methyl)coumarin + Regenerated Pd(0) D->E C-N, C-S, or C-C Bond Formation

Mechanistic pathway for the Pd-catalyzed nucleophilic substitution of 3-(acetoxymethyl)coumarins.

Approach B: Direct Cross-Coupling vs. Functional Transposition of 3-Halocoumarins

3-Bromocoumarins and 3-chlorocoumarins provide a direct handle for C-3 substitution, but they require careful mechanistic control. If a 3-bromocoumarin is reacted with a strong nucleophile (e.g., a thiolate) in the presence of an organic base like DABCO, the reaction does not proceed via direct substitution. Instead, it triggers a thia-Michael addition at the highly electrophilic C-4 position, followed by dehydrobromination. This results in a functional transposition , yielding a 4-substituted coumarin rather than the desired 3-substituted product[3].

To enforce true C-3 substitution, transition-metal catalysis (Pd or Cu) is strictly required. The metal undergoes rapid oxidative addition into the C3–X bond, outcompeting the direct nucleophilic attack at C-4, and allowing for successful cross-coupling (e.g., Suzuki, Heck) or direct heteroatom substitution[4][6].

competing_rxn Start 3-Bromocoumarin + Nucleophile (e.g., R-SH) PathA Transition Metal Catalysis (Pd or Cu) Start->PathA PathB Base Promoted (e.g., DABCO) Start->PathB ProdA 3-Substituted Coumarin (Direct Substitution) PathA->ProdA Cross-Coupling / SNAr IntB Thia-Michael Enolate (Attack at C-4) PathB->IntB C-4 Addition ProdB 4-Substituted Coumarin (Functional Transposition) IntB->ProdB -HBr Elimination

Competing pathways: TM-catalyzed C-3 substitution vs. base-promoted C-4 functional transposition.

Approach C: Lactone Opening and Intramolecular Substitution

When dealing with highly substituted systems (e.g., 4-chloromethyl-7-substituted coumarins), researchers must be aware of alternative reaction trajectories. Exposure to excess primary amines can induce an unexpected lactone ring opening, followed immediately by intramolecular nucleophilic substitution. This cascade yields benzofuran derivatives rather than coumarins—a critical phenomenon to monitor when designing targeted enzyme inhibitors[1].

Quantitative Data: Reaction Scope & Regioselectivity

The following table summarizes the divergent outcomes based on the chosen catalytic system and substrate, highlighting the necessity of precise reaction conditions to control regioselectivity.

SubstrateCatalyst / PromoterNucleophileMajor ProductRegioselectivityTypical YieldRef
3-(Acetoxymethyl)coumarinPd(PPh

)

(5 mol%)
Amines / Thiols3-(Aminomethyl)coumarinC-3 (Methyl) 75–90%[4]
3-BromocoumarinDABCO (Base)4-Chlorobenzenethiol4-SulfanylcoumarinC-4 (Transposition) ~85%[3]
3-BromocoumarinPd-salen ComplexArylboronic Acids3-ArylcoumarinC-3 (Direct) 70–89%[4]
3-BromocoumarinCuI / PMDTAOrganic Azides3-AzidocoumarinC-3 (Direct) 65–80%[6]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in spectroscopic validation steps to ensure the integrity of the regioselective outcome.

Protocol 1: Synthesis of 3-Bromocoumarin (Electrophilic Precursor)

Causality Rationale: Direct halogenation at C-3 activates the otherwise unreactive


-position for subsequent transition-metal insertion, bypassing the need for pre-functionalized building blocks.
  • Reaction Setup: Dissolve the parent coumarin (1.0 equiv) in a mixture of CH

    
    Cl
    
    
    
    and water (1:1 v/v).
  • Reagent Addition: Add Oxone (1.2 equiv) and KBr (1.2 equiv) to the biphasic mixture. This generates electrophilic bromine in situ, providing a greener alternative to liquid Br

    
    [3].
    
  • Execution: Stir vigorously at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Workup: Separate the organic layer, wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to quench residual oxidants, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Self-Validation (NMR): Analyze the crude product via

    
    H NMR. The successful installation of bromine at C-3 is confirmed by the disappearance of the characteristic C-3 vinylic proton doublet (typically 
    
    
    
    6.2–6.4 ppm) and the collapse of the C-4 proton doublet into a distinct, downfield singlet (
    
    
    7.9–8.1 ppm).
Protocol 2: Pd-Catalyzed Nucleophilic Substitution of 3-(Acetoxymethyl)coumarin

Causality Rationale: Utilizing a leaving group on a C-3 methyl appendage moves the electrophilic center to an


 benzylic-like position. The Pd catalyst stabilizes the intermediate, strictly preventing C-4 Michael addition[4].
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-(acetoxymethyl)coumarin (1.0 equiv), the desired secondary amine nucleophile (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent & Degassing: Add anhydrous THF. Degas the mixture using three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst.

  • Execution: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography.

  • Self-Validation (NMR): In the

    
    H NMR spectrum, verify the shift of the C-3 methylene protons. The starting acetate methylene peak (
    
    
    
    ~5.1 ppm) must disappear, replaced by a new methylene signal corresponding to the aminated product (
    
    
    ~3.5–4.0 ppm).
Protocol 3: Avoiding Transposition via Direct C-3 Suzuki Cross-Coupling

Causality Rationale: To substitute directly at the C-3 position of a 3-halocoumarin without triggering C-4 transposition, a Pd catalyst is used to force rapid oxidative addition, outcompeting base-mediated addition-elimination.

  • Reaction Setup: Combine 3-bromocoumarin (1.0 equiv), arylboronic acid (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv), and a Pd-salen complex or Pd(PPh
    
    
    )
    
    
    (5 mol%) in a round-bottom flask[4].
  • Solvent: Add a degassed mixture of Toluene/H

    
    O (4:1 v/v).
    
  • Execution: Reflux the mixture under a nitrogen atmosphere for 8–12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry, and purify via chromatography.

  • Self-Validation (NMR): The C-4 proton singlet in the

    
    H NMR spectrum will exhibit a significant chemical shift change due to the anisotropic shielding/deshielding effect of the newly installed C-3 aryl ring, confirming that transposition to C-4 did not occur.
    

References

  • A twenty-year journey exploring coumarin-based deriv
  • A review on convenient synthesis of substituted coumarins using reuseable solid acid c
  • ChemInform Abstract: New Methodology for the Synthesis of 3-Substituted Coumarins via Palladium-Catalyzed Site-Selective Cross-Coupling Reactions.
  • Iron Catalysis in Organic Synthesis.
  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing.
  • Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimin

Sources

Advanced Knoevenagel Condensation Strategies for the Synthesis of Fluorinated Coumarins

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Strategic Advantages

Fluorinated coumarins represent a privileged class of scaffolds in medicinal chemistry and chemical biology. The introduction of highly electronegative fluorine atoms onto the chromen-2-one core profoundly alters its physicochemical properties—enhancing metabolic stability, modulating the pKa of adjacent functional groups, and increasing lipophilicity for better cellular permeability. These derivatives are heavily utilized as fluorescent probes, PET imaging agents (e.g., for MAO-B targeting), and potent anticancer therapeutics 1.

Mechanistic Causality of the Knoevenagel Approach

The success of the Knoevenagel condensation relies on a precise sequence of base-mediated events. A weak organic base, typically piperidine, is employed. Piperidine is basic enough to deprotonate the active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate) but not strong enough to cause unwanted self-condensation of the aldehyde.

Once the enolate is formed, it executes a nucleophilic attack on the carbonyl carbon of the fluorinated salicylaldehyde. The resulting aldol-type intermediate undergoes rapid dehydration to form a highly conjugated


-unsaturated system. Finally, an intramolecular transesterification (lactonization) between the ortho-hydroxyl group and the ester moiety yields the rigid coumarin heterocycle. Fluorine substituents on the aromatic ring withdraw electron density, which electrophilically activates the carbonyl group, thereby accelerating the initial nucleophilic attack.

Knoevenagel_Mechanism A Fluorinated Salicylaldehyde + Active Methylene B Base Catalyst (e.g., Piperidine) Deprotonation A->B C Nucleophilic Addition (Aldol-type Intermediate) B->C D Dehydration (Alkene Formation) C->D E Intramolecular Cyclization (Lactonization) D->E F Fluorinated Coumarin Scaffold E->F

Knoevenagel condensation mechanism for fluorinated coumarin synthesis.

Advanced Methodological Paradigms: Microwave & Green Chemistry

Traditional Knoevenagel condensations under refluxing ethanol can take 5 to 10 hours. Modern protocols leverage Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. Because the transition states for the aldol addition and lactonization are highly polar, they couple efficiently with microwave dielectric heating. This targeted energy transfer drastically reduces reaction times to 5–20 minutes while simultaneously boosting yields to 75–95% 2.

Furthermore, the integration of solvent-free conditions or Natural Deep Eutectic Solvents (NaDES) eliminates the need for volatile organic compounds (VOCs). Operating under solvent-free conditions maximizes the localized concentration of reactants, driving the equilibrium toward the dehydrated product according to Le Chatelier’s principle 3.

Quantitative Data Summary

The following table summarizes the comparative efficiencies of various Knoevenagel methodologies for synthesizing fluorinated coumarin derivatives.

MethodologyCatalyst / BaseSolvent SystemReaction TimeAverage YieldEnvironmental Impact
Conventional Heating Piperidine (cat.)Ethanol (Reflux)5 - 10 hours55 - 70%High (VOC usage, high energy)
Microwave-Assisted (MAOS) Piperidine (cat.)Ethanol or DMF5 - 20 mins75 - 91%Low (Energy efficient)
Solvent-Free / Melt Piperidine / ZnCl₂None10 - 30 mins80 - 95%Very Low (Green chemistry)
NaDES-Mediated K₂CO₃Choline Chloride/Glycerol1 - 2 hours85 - 95%Very Low (Recyclable solvent)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol utilizes a self-validating system. Visual cues and intermediate analytical checkpoints are embedded to confirm reaction progression without requiring immediate LC-MS analysis.

Protocol: Microwave-Assisted Synthesis of 6,8-Difluoro-3-substituted Coumarins

Reagents Required:

  • 3,5-Difluoro-2-hydroxybenzaldehyde (1.0 mmol)

  • Active Methylene (e.g., Diethyl malonate) (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol% catalytic)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 3,5-difluoro-2-hydroxybenzaldehyde and 1.1 mmol of diethyl malonate in 2.0 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of piperidine dropwise.

    • Validation Checkpoint: A slight deepening of the solution's color (typically pale yellow to bright yellow) should be observed immediately, indicating the formation of the enolate and initial aldol adduct.

  • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 80°C with a power limit of 150 W for 15 minutes.

  • Reaction Quenching & Precipitation: Remove the vial and allow it to cool to room temperature. Pour the mixture into 15 mL of crushed ice water while stirring vigorously.

    • Validation Checkpoint: A dense precipitate should form immediately upon contact with water. If the solution remains clear, the lactonization is incomplete; re-subject to MW irradiation for 5 additional minutes.

  • Isolation: Filter the solid precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 5 mL) to remove residual piperidine and unreacted water-soluble precursors.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Validation Checkpoint: Spot the purified crystals on a silica TLC plate. Under 365 nm UV light, the product should exhibit intense blue/green fluorescence, a hallmark of the rigidified, fully conjugated fluorinated coumarin system.

Protocol_Workflow Step1 Reagent Mixing (Aldehyde + Methylene + Base) Step2 MW Irradiation (15-20 min, 80°C) Step1->Step2 Step3 Cooling & Ice Water Quench Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Step5 Recrystallization (EtOH) Step4->Step5 Step6 Pure Fluorinated Coumarin Step5->Step6

Microwave-assisted experimental workflow for fluorinated coumarins.

References

  • SciSpace / RSC Advances. Recent advances and perspectives in the synthesis of bioactive coumarins. Retrieved from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from: [Link]

  • National Institutes of Health (PMC). A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. Retrieved from:[Link]

Sources

High-Efficiency Heck Cross-Coupling of 3-Bromo-6-fluoro-2H-chromen-2-one: Parameter Optimization and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

Coumarin derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and fluorescent probes. The introduction of a fluorine atom at the C6 position—as seen in 3-Bromo-6-fluoro-2H-chromen-2-one —significantly enhances the molecule's lipophilicity, metabolic stability, and target binding affinity, making it a highly desirable intermediate for synthesizing advanced therapeutics such as antilymphoedema agents[1].

Functionalizing the C3 position via the palladium-catalyzed Heck cross-coupling reaction allows for the rapid, single-step introduction of alkenyl and aryl groups[2]. The regioselectivity and efficiency of this insertion rely heavily on the electron-deficient nature of the coumarin pyrone ring, which highly activates the C3-Br bond for oxidative addition by Palladium(0) catalysts[3].

Mechanistic Pathway & Causality

The catalytic cycle follows a classical Pd(0)/Pd(II) mechanism, but the unique electronic environment of the fluorinated coumarin dictates specific kinetic behaviors that must be accounted for in experimental design:

  • Oxidative Addition: The C3-Br bond is weakened by the adjacent electron-withdrawing lactone carbonyl, allowing rapid insertion of the active Pd(0) species.

  • Migratory Insertion: The alkene (e.g., styrene or acrylate) coordinates to the Pd(II) complex and inserts via syn-addition. The electron-deficient nature of the coumarin core accelerates this step, making it highly favorable[3].

  • β-Hydride Elimination: The complex undergoes a necessary internal rotation to achieve a syn-coplanar arrangement, releasing the 3-substituted fluorocoumarin product.

  • Regeneration: A base is strictly required to neutralize the generated HBr and reduce the Pd(II) intermediate back to the active Pd(0) species, preventing catalyst death[4].

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromo-6-fluorocoumarin) Pd0->OxAdd Ar-Br Addition Coord Alkene Coordination (π-Complex Formation) OxAdd->Coord Pd(II) Intermediate MigIns Migratory Insertion (Syn-Addition) Coord->MigIns Alkene Insertion BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim C-C Bond Formation RedElim Base-Mediated Regeneration BetaElim->RedElim 3-Substituted Coumarin RedElim->Pd0 Base, -Base·HBr

Fig 1. Palladium-catalyzed Heck reaction cycle for 3-Bromo-6-fluorocoumarin functionalization.

Parameter Optimization: Data & Insights

To establish a self-validating and robust protocol, reaction parameters must be carefully tuned. The choice of catalyst, ligand, base, and solvent directly impacts the yield and prevents the formation of inactive "Palladium black" aggregates.

  • Catalyst & Ligand Selection: While Pd(PPh3)4 is a standard choice, Pd(OAc)2 combined with the bulkier tri-o-tolylphosphine (P(o-tolyl)3) provides superior results. The steric bulk of P(o-tolyl)3 stabilizes the monoligated Pd(0) active species and accelerates the final reductive elimination step[4].

  • Base Selection: Triethylamine (Et3N) serves a dual purpose. It neutralizes HBr and acts as a mild reducing agent to generate Pd(0) from Pd(OAc)2 in situ.

  • Solvent: Anhydrous DMF provides the necessary high boiling point and stabilizes the highly polar transition states of the coumarin intermediate.

Table 1: Quantitative Optimization of Heck Reaction Parameters

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)2PPh3K2CO3DMF10065Moderate yield; Pd black precipitation observed.
Pd(OAc)2 P(o-tolyl)3 Et3N DMF 100 88 Optimal; bulky ligand stabilizes active Pd(0).
Pd(PPh3)4NoneEt3N1,4-Dioxane10072Slower reaction rate; incomplete conversion.
Pd2(dba)3P(o-tolyl)3Cs2CO3Toluene11055Poor solubility of the fluorocoumarin substrate.

(Note: Yields represent isolated yields after flash chromatography. Reactions run at 1.0 mmol scale for 12 hours).

Experimental Workflow & Step-by-Step Protocol

ExpWorkflow S1 1. Reagent Prep Argon Atmosphere S2 2. Catalyst Loading Pd(OAc)2 + Ligand S1->S2 S3 3. Cross-Coupling 100°C in DMF S2->S3 S4 4. Workup EtOAc Extraction S3->S4 S5 5. Purification Flash Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the Heck cross-coupling protocol.

Detailed Methodology

The following protocol describes the optimized coupling of 3-Bromo-6-fluoro-2H-chromen-2-one with styrene to yield 6-fluoro-3-styryl-2H-chromen-2-one.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this freeze-pump-thaw cycle 3 times to ensure a strictly anhydrous and oxygen-free environment.

  • Weigh and transfer 3-Bromo-6-fluoro-2H-chromen-2-one (1.0 mmol, 243.0 mg) into the Schlenk tube.

Step 2: Catalyst & Ligand Loading

  • Add Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 11.2 mg) and Tri-o-tolylphosphine (P(o-tolyl)3, 0.10 mmol, 30.4 mg) to the reaction vessel.

  • Purge the vessel with Argon for an additional 5 minutes. Self-Validation Check: Strict exclusion of oxygen is critical here; exposure will irreversibly oxidize the phosphine ligand to phosphine oxide, killing the catalytic cycle.

Step 3: Cross-Coupling Reaction

  • Inject anhydrous DMF (5.0 mL) via a gas-tight syringe, followed by Triethylamine (Et3N, 2.0 mmol, 278 µL) and Styrene (1.5 mmol, 172 µL).

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Check (TLC Monitoring): Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a highly fluorescent product spot under UV 365 nm (Rf ~0.4)[3].

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of distilled water to precipitate the highly lipophilic product and dissolve DMF/salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers thoroughly with brine (3 × 20 mL). Causality: Multiple brine washes are mandatory to pull residual DMF out of the organic phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh) using a gradient elution of Hexanes/EtOAc (9:1 to 4:1).

  • Isolate the target 6-fluoro-3-styryl-2H-chromen-2-one as a crystalline solid. Verify purity via 1H NMR (looking for the characteristic trans-alkene doublet at ~7.0-7.5 ppm with J ≈ 16 Hz) and LC-MS.

References

  • SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN - CORE. Core.ac.uk.
  • Martins et al. (2012). An Efficient Methodology for the Synthesis of 3-Styryl Coumarins. J. Braz. Chem. Soc., SciELO.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
  • 3-bromo-6-fluorocoumarin - Chemical Properties & Synthesis. Molaid.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 3-Bromo-6-fluoro-2H-chromen-2-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility, stability, or precipitation issues when working with 3-Bromo-6-fluoro-2H-chromen-2-one in Dimethyl Sulfoxide (DMSO).

As a halogenated coumarin derivative, this compound presents unique physicochemical challenges. The addition of bromo- and fluoro- substituents significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. While pure, aprotic DMSO is an excellent solvent for the coumarin core, the highly hygroscopic nature of DMSO frequently leads to moisture-induced supersaturation and compound precipitation.

Below, we provide mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your experimental workflows.

🔬 Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 3-Bromo-6-fluoro-2H-chromen-2-one precipitate out of my DMSO stock solution over time, even at room temperature?

The Causality: The precipitation is rarely due to the compound degrading; rather, it is a solvent restructuring issue driven by moisture. DMSO is extremely hygroscopic and readily absorbs water from the atmosphere[1]. When water enters the DMSO, the solvent's hydrogen-bonding network becomes highly structured. This structural shift drastically reduces the solvent's ability to solvate large, lipophilic molecules like halogenated coumarins[2]. At just 33% water by weight, DMSO's freezing point drops from 18°C to -73°C, and the aprotic environment required to stabilize the coumarin ring is compromised[2]. This forces the compound into supersaturation, leading to spontaneous nucleation and precipitation[1].

Q2: How do freeze-thaw cycles impact the stability of this compound in DMSO?

The Causality: Repeated freezing and thawing introduces kinetic energy fluctuations and localized concentration gradients. As DMSO freezes, pure solvent crystallizes first, which concentrates any absorbed water and the solute in the remaining liquid phase[3]. This localized supersaturation acts as a powerful nucleation event. Furthermore, opening a cold tube causes atmospheric water to condense directly into the DMSO[4]. Studies on DMSO stock solutions demonstrate that compound integrity and solubility are significantly compromised after multiple freeze-thaw cycles[3].

Q3: How can I rescue a stock solution that has already precipitated?

The Causality: Once precipitated, the compound enters a lower-energy, crystalline state that is thermodynamically harder to dissolve than the original amorphous powder[5]. To break the crystal lattice, you must apply both thermal and acoustic energy. Gentle warming (37°C to 50°C) increases the kinetic energy of the solvent molecules. Simultaneous sonication causes acoustic cavitation—the formation and collapse of microscopic bubbles that generate localized heat and pressure gradients, physically shattering the coumarin crystals without causing chemical degradation[5].

Q4: What is the recommended maximum concentration for my primary stock solutions?

The Causality: While unsubstituted coumarins might reach concentrations >50 mM in DMSO, the heavy halogenation of 3-Bromo-6-fluoro-2H-chromen-2-one increases its molecular weight and London dispersion forces, promoting tighter crystal packing. To provide a thermodynamic buffer against moisture-induced supersaturation, we recommend capping primary stock solutions at 10 mM to 20 mM [4].

📊 Quantitative Data & Mitigation Strategies

To assist in your experimental design, the following tables summarize the physical dynamics of halogenated coumarins in DMSO and provide actionable troubleshooting metrics.

Table 1: Impact of Solvent Hydration on Halogenated Coumarin Solubility

Solvent ConditionExpected Solubility LimitMechanistic Impact
Anhydrous DMSO (≤0.1% H₂O)~20 - 30 mMOptimal solvation; aprotic environment stabilizes lipophilic rings.
Hydrated DMSO (>5% H₂O)< 5 mMWater restructuring of DMSO hydrogen bonds; forces lipophile supersaturation[1].
Post Freeze-Thaw (Hydrated)PrecipitatedLocalized concentration gradients during freezing trigger rapid nucleation[3].

Table 2: Troubleshooting Matrix for 3-Bromo-6-fluoro-2H-chromen-2-one

SymptomRoot CauseCorrective Action
Cloudiness upon aqueous dilutionAqueous shock / Solvent mismatchPerform step-wise serial dilutions; use co-solvents (e.g., Tween-80) in the assay buffer.
Crystals in frozen stockNucleation driven by moistureThaw at 37°C, sonicate for 10-15 mins, re-aliquot into single-use tubes.
Inconsistent assay resultsMicro-precipitationCentrifuge briefly before use; discard stocks subjected to >5 freeze-thaw cycles[3].

⚙️ Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Preparation of Anhydrous Stock Solutions
  • Equilibration: Remove the sealed vial of 3-Bromo-6-fluoro-2H-chromen-2-one from cold storage and let it equilibrate to room temperature for 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder when opened.

  • Weighing: Rapidly weigh the required mass and transfer it to a sterile, amber glass vial.

    • Causality: Amber glass protects the light-sensitive coumarin core from UV degradation.

  • Solvent Addition: Add the calculated volume of freshly opened, anhydrous DMSO (≥99.9% purity).

    • Causality: Old DMSO bottles can absorb up to 6% water by volume in just one hour of exposure to humid lab air[1].

  • Dissolution: Vortex vigorously for 60 seconds.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent. If any micro-particulates remain, sonicate in a water bath at 37°C for 10 minutes.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 10-50 µL) in tightly sealed tubes and store at -20°C or -80°C in a desiccator[4].

Protocol B: Rescuing a Precipitated DMSO Stock
  • Inspection: Visually inspect the tube. If a white/yellowish pellet or cloudiness is observed, do not pipette.

  • Thermal Energy: Place the sealed tube in a 37°C to 50°C water bath for 5-10 minutes.

    • Causality: Thermal energy increases solvent kinetic energy, favoring the dissolution of the lower-energy crystalline form[5].

  • Acoustic Energy: Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes.

    • Causality: Acoustic cavitation generates localized pressure gradients that physically shatter the crystal lattice[5].

  • Validation Checkpoint: Vortex vigorously and inspect under backlighting. The solution is only rescued when absolutely no micro-crystals or striations are visible. If clear, use immediately and discard any remaining volume to prevent future freeze-thaw artifacts.

🗺️ Workflow Visualization

G A Equilibrate & Weigh 3-Bromo-6-fluoro-2H-chromen-2-one B Add Anhydrous DMSO (Freshly Opened) A->B C Is solution completely clear under light? B->C D Aliquot into single-use tubes C->D Yes E Sonicate & Warm (37°C - 50°C) C->E No F Store at -20°C or -80°C in a desiccator D->F E->C

Workflow for preparing and storing halogenated coumarin DMSO stocks.

📚 References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: ziath.com URL:2

  • Solubility and Stability of Coumarin-C2-exo-BCN Source: benchchem.com URL:

  • Impact of Hygroscopic DMSO on OPC-14523 Hydrochloride Solubility Source: benchchem.com URL:1

  • Impact of Hygroscopic DMSO on Ro 41-0960 Solubility Source: benchchem.com URL:4

  • Samples in DMSO: What an End User Needs to Know Source: ziath.com URL:5

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO Source: nih.gov (PubMed) URL:3

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Bromocoumarin Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Bromocoumarin is a highly versatile scaffold in drug discovery and materials science, serving as a critical intermediate for synthesizing complex coumarin derivatives. However, the functionalization of this scaffold is notoriously sensitive to thermal conditions.

In this guide, we provide field-proven insights, troubleshooting workflows, and self-validating protocols to help you master the thermodynamics and kinetics of 3-bromocoumarin functionalization.

I. Core Principles of Thermal Control in Coumarin Functionalization

Temperature does not merely accelerate reactions in coumarin chemistry; it dictates the mechanistic pathway. The α,β-unsaturated carbonyl system of 3-bromocoumarin is susceptible to both direct cross-coupling at the C-3 position and Michael-type additions at the C-4 position. By precisely tuning the thermal energy and selecting the appropriate base/catalyst, researchers can break the chemical symmetry and achieve absolute regioselectivity[1].

G Start 3-Bromocoumarin (Core Scaffold) Thia Thia-Michael Addition (Thiols, DABCO) Start->Thia Sono Sonogashira Coupling (Terminal Alkynes, Pd/Cu) Start->Sono Buch Buchwald-Hartwig (Amines, Pd/Xantphos) Start->Buch RT 20°C (Kinetic) Mixture of C-3 & C-4 Isomers Thia->RT Elevated 70°C (Thermodynamic) Exclusive C-4 Substitution Thia->Elevated SonoTemp 45°C Optimal 3-Ethynyl Yield Sono->SonoTemp BuchTemp 100°C Optimal 3-Amino Yield Buch->BuchTemp

Reaction pathways of 3-bromocoumarin functionalization driven by temperature.

II. Troubleshooting Guide: Regioselectivity & Yield Optimization

Issue 1: Isomeric Mixtures in Thia-Michael Additions

Symptom: When reacting 3-bromocoumarin with thiols, NMR or GC-MS analysis reveals a mixture of 3-sulfanylcoumarin and 4-sulfanylcoumarin. Root Cause: Running the reaction at room temperature (20 °C) leaves the system under kinetic control, where the thiolate anion attacks both available electrophilic sites. Solution: Elevate the temperature to 70 °C and strictly use DABCO as the base. At 70 °C, the reaction enters thermodynamic control. DABCO facilitates a stereoselective thia-Michael addition followed by a rapid dehydrobromination, funneling the intermediates exclusively into the more stable C-4 substituted product[1].

Table 1: Quantitative Optimization of Thia-Michael Addition (3-bromocoumarin + p-chlorothiophenol)

BaseTemperature (°C)Yield (%)Regioisomer Ratio (C-4 : C-3)Mechanistic Outcome
K₂CO₃20 (Room Temp)82%54 : 46Kinetic mixture; poor selectivity[1].
K₂CO₃700%N/AReaction fails; disulfide formation observed[1].
DABCO20 (Room Temp)74%92 : 8Improved selectivity, but incomplete funneling[1].
DABCO 70 86% 100 : 0 Exclusive C-4 substitution; thermodynamic control [1].
Issue 2: Product Degradation in Sonogashira Cross-Coupling

Symptom: Heavy tar formation and low yields of 3-ethynylcoumarin during Sonogashira coupling. Root Cause: Standard Sonogashira protocols often call for temperatures between 80–100 °C. However, 3-ethynyl coumarin derivatives are highly unstable and prone to polymerization or degradation at elevated temperatures. Solution: Cap the reaction temperature at exactly 45 °C and allow it to run overnight. This provides sufficient activation energy for the Pd/Cu catalytic cycle while preserving the fragile alkyne intermediate.

G Issue Issue: Low Yield or Regioisomer Impurities CheckTemp Diagnostic: Reaction Temperature Profiling Issue->CheckTemp TooLow Sub-Optimal Temp (< 40°C) Symptom: Incomplete Conversion or Kinetic Mixtures CheckTemp->TooLow TooHigh Excessive Temp (> 120°C) Symptom: Reagent Degradation or Side Reactions CheckTemp->TooHigh Action1 Action: Elevate to 70°C (For Thia-Michael C-4 Selectivity) TooLow->Action1 Action2 Action: Cap at 45°C (For Sonogashira Alkyne Stability) TooHigh->Action2

Troubleshooting workflow for optimizing temperature in cross-coupling reactions.

III. Self-Validating Experimental Protocols

To ensure reproducibility, follow these standardized, temperature-optimized methodologies. Each protocol is designed to be self-validating—if the specified color changes or TLC profiles do not occur, the thermal calibration of your equipment should be checked.

Protocol A: Regioselective Synthesis of 4-Sulfanylcoumarins (70 °C)

Targeting absolute C-4 regioselectivity via thermodynamic control.

  • Preparation: Dissolve 1.0 mmol of 3-bromocoumarin and 1.5 mmol of the target thiol in 5 mL of anhydrous THF.

  • Base Addition: Add 1.5 mmol of DABCO (1,4-diazabicyclo[2.2.2]octane) to the reaction flask. Self-validation: The solution should remain clear; immediate precipitation indicates moisture contamination.

  • Thermal Activation: Submerge the flask in a pre-calibrated oil bath set strictly to 70 °C . Stir continuously for 2 hours[1].

  • Monitoring: Check the reaction via GC-MS or TLC. At 70 °C, the C-3 isomer should be entirely absent.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography to isolate the pure 4-sulfanylcoumarin.

Protocol B: Sonogashira Cross-Coupling for 3-Ethynylcoumarins (45 °C)

Targeting high yields while preventing thermal degradation of the alkyne.

  • Catalyst Loading: In a sealed tube under a strict N₂ atmosphere, combine 3-bromocoumarin (1.0 eq), Pd(PPh₃)₄ (0.15 eq), CuI (0.12 eq), and PPh₃ (0.06 eq) in 5 mL of dry dioxane.

  • Reagent Addition: Stir for 5 minutes at room temperature, then inject ethynyltrimethylsilane (2.0 eq) and dry diisopropylamine (2.0 eq).

  • Thermal Control: Heat the solution to exactly 45 °C and stir overnight. Self-validation: The solution will darken, but heavy black tar (indicative of thermal decomposition) should not form.

  • Workup: Confirm completion by TLC (hexane/AcOEt 7:3). Cool to room temperature, filter through a Celite pad, and proceed immediately to deprotection, as the intermediate is highly sensitive.

Protocol C: Buchwald-Hartwig Amination (100 °C)

Targeting C-N bond formation requiring high activation energy.

  • Preparation: Charge a dried, resealable Schlenk tube with Pd(OAc)₂ (catalytic), Xantphos ligand, Cs₂CO₃, 3-bromocoumarin, and the corresponding amine nucleophile[2].

  • Solvent Addition: Purge the vessel with inert gas and inject 1,4-dioxane through the septum.

  • Thermal Activation: Heat the mixture to 100 °C with vigorous stirring[2]. The high temperature is required to overcome the activation barrier of the oxidative addition and reductive elimination steps.

  • Workup: Cool the resulting suspension to room temperature and purify by column chromatography to obtain the 3-aminocoumarin derivative[2].

IV. Frequently Asked Questions (FAQs)

Q1: Why does my initial bromination of coumarin to form the 3-bromocoumarin precursor suffer from low yields when scaled up? A: During scale-up, exothermic heat can inadvertently raise the internal reaction temperature. Our data shows that the optimum temperature for the first-step bromine addition is approximately 20 °C. Elevated temperatures cause volatile bromine to escape the reaction matrix, significantly lowering the effective concentration and the final yield[3]. Ensure robust cooling jackets are utilized during scale-up.

Q2: Can I use K₂CO₃ instead of DABCO for the thia-Michael addition to save costs? A: No, if regioselectivity is your goal. While K₂CO₃ works at room temperature, it yields a near 1:1 mixture of C-3 and C-4 regioisomers. If you attempt to drive the reaction to the C-4 product by heating K₂CO₃ to 70 °C, the reaction fails entirely, resulting in disulfide byproducts rather than the target coumarin[1]. DABCO is non-negotiable for high-temperature, regioselective C-4 functionalization.

Q3: I am attempting a direct photocatalytic silylation or cross-coupling. Do I still need to apply heat? A: It depends on the reaction phase. For light-driven radical cyclizations, room temperature under a blue LED is sufficient. However, if you are performing a one-pot photocatalytic reaction followed by a palladium-catalyzed cross-coupling, the second step (cross-coupling) still requires thermal activation (typically around 100 °C) to facilitate the catalytic turnover[4].

V. References

  • Synthesis of New Coumarin Compounds and Its Hypoglycemic Activity and Structure-Activity Relationship. asianpubs.org. URL:

  • Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacteri. unl.pt. URL:

  • Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. nih.gov. URL:

  • Metal-catalyzed synthetic strategies toward coumarin derivatives. scispace.com. URL:

  • Organic & Biomolecular Chemistry. rsc.org. URL:

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Bromocoumarin Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain catalytic turnover when functionalizing the 3-position of the coumarin scaffold.

3-Bromocoumarins are uniquely challenging substrates. The C3–Br bond is structurally vinylic and sits


 to an electron-withdrawing lactone carbonyl. While this makes the initial oxidative addition of Palladium highly facile, it renders the resulting Pd(II) intermediate highly electrophilic. Furthermore, the coumarin core is exquisitely sensitive to nucleophilic attack and basic conditions. Mismanagement of these variables leads to rapid catalyst poisoning, ligand degradation, and the dreaded formation of inactive "Palladium black."

This guide provides field-proven, mechanistically grounded solutions to salvage your stalled Suzuki, Heck, and Sonogashira workflows.

Diagnostic Decision Tree

Before altering your reaction parameters, use the visual diagnostic pathway below to identify the root cause of your catalyst deactivation.

Troubleshooting A Reaction Failure: 3-Bromocoumarin + Catalyst B Visual Inspection of Reaction Mixture A->B C Rapid Black Precipitate (Pd Black Formation) B->C Yes D Homogeneous Solution (Catalytic Cycle Stalled) B->D No E Stranded Pd(II) Complex (Slow Transmetalation) C->E F Lactone Ring-Opening (Catalyst Poisoning by Phenoxide) D->F G Action: Switch to MIDA Boronates or Bulky Ligands (XPhos) E->G H Action: Use Mild, Non-Nucleophilic Bases (e.g., AgOAc) F->H

Diagnostic pathway for identifying and resolving catalyst deactivation in 3-bromocoumarin couplings.

Core Troubleshooting Guide (FAQs)

Q1: My Suzuki-Miyaura coupling with 3-bromocoumarin stalls at 20% conversion, and a black precipitate forms. What is happening, and how do I fix it?

A1: The black precipitate is palladium black, an agglomerated, inactive form of Pd(0) 1. In the context of 3-bromocoumarin, this usually indicates that the initial oxidative addition occurred successfully, but the transmetalation step was too slow.

  • The Causality: When the Pd(II) intermediate is "stranded" waiting for the organoboron reagent, it undergoes premature reductive elimination or ligand dissociation, crashing out of solution 2. This delay is often due to the rapid protodeboronation of your organoboron reagent in the basic media.

  • The Fix: Switch to a more stable boron source, such as a MIDA boronate, which slowly releases the active boronic acid into the catalytic cycle, preventing degradation 3. Additionally, utilize an electron-rich, bulky ligand like XPhos to sterically protect the Pd(II) intermediate.

Q2: I am using standard in my Heck reaction, but I observe multiple baseline side-products and complete catalyst deactivation. Why?

A2: You are destroying your substrate, which in turn poisons your catalyst. Coumarins are


-unsaturated lactones. Under strongly basic conditions (like aqueous 

at elevated temperatures), the lactone ring undergoes hydrolysis.
  • The Causality: Ring-opening generates an ortho-hydroxycinnamic acid derivative. This phenoxide-carboxylate species acts as a potent bidentate ligand. It aggressively chelates the Palladium center, displacing your phosphine ligands and permanently deactivating the catalyst.

  • The Fix: You must decouple the base strength required for the Heck cycle from the base sensitivity of the coumarin. Switch to a milder, non-nucleophilic base such as Silver Acetate (AgOAc) 4. Silver salts are highly effective in Heck reactions of 3-bromocoumarins because they act as halide scavengers, driving the reaction forward via a cationic Pd pathway without hydrolyzing the lactone.

Q3: In my Sonogashira coupling, the alkyne is consumed, but the 3-bromocoumarin remains untouched. The solution turns deep brown. What is the mechanism of failure?

A3: You are observing the Glaser homocoupling of your terminal alkyne.

  • The Causality: This side reaction is catalyzed by the Cu(I) co-catalyst in the presence of trace oxygen. It rapidly consumes your alkyne and generates water as a byproduct 5. Without the alkyne available to undergo transmetalation, the Pd(II) complex decomposes.

  • The Fix: Implement a strict Freeze-Pump-Thaw degassing protocol. Furthermore, use a slow-addition technique (syringe pump) for the alkyne to keep its steady-state concentration low, heavily favoring cross-coupling over homocoupling.

Quantitative Data: Optimization Matrices

To prevent catalyst poisoning, reagent selection must be tailored specifically to the electronic demands of the 3-bromocoumarin core.

Table 1: Base Selection Matrix for 3-Bromocoumarin Couplings

BasepKa (aq)Lactone Hydrolysis RiskRecommended ReactionCatalyst Poisoning Risk
NaOH / KOH >14Critical (Immediate ring opening)NoneHigh (Phenoxide chelation)

(aq)
10.3Moderate (Temperature dependent)Suzuki (Low Temp)Medium

(anhydrous)
12.3Low (Due to insolubility in THF)Suzuki / BuchwaldLow
AgOAc ~4.7Very LowHeckVery Low (Halide abstraction)

/ DIPEA
~10.7Very LowSonogashiraLow

Table 2: Ligand Efficacy and Deactivation Pathways

LigandEq. to PdOxidative Addition RateTransmetalation StabilityPrimary Deactivation Pathway

4.0ModerateLowPhosphine oxidation; Pd aggregation
dppf 1.0FastModerateChelate ring opening under basic conditions
XPhos 1.0-2.0Very FastHighSubstrate steric hindrance

1.0Very FastHighExtreme air sensitivity (rapid oxidation)

Standardized Experimental Protocols (Self-Validating)

A robust protocol must contain internal checks to verify success before proceeding to the next step. Below are the optimized, self-validating workflows for functionalizing 3-bromocoumarin.

Protocol A: Suzuki-Miyaura Coupling using MIDA Boronates

Designed to prevent transmetalation stalling and Pd black formation.

  • Degassing and Pre-catalyst Activation:

    • Action: In a Schlenk flask, combine

      
       (5 mol%), XPhos (10 mol%), and anhydrous THF. Subject to 3 cycles of Freeze-Pump-Thaw.
      
    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a pale yellow suspension to a deep, homogeneous red/orange (indicating active

      
       formation). If a black precipitate forms here, your solvent contains trace oxygen; abort and re-distill.
      
  • Substrate Addition:

    • Action: Add 3-bromocoumarin (1.0 eq) and the aryl MIDA boronate (1.2 eq) under positive Argon flow.

    • Validation Checkpoint: The solution should remain homogeneous.

  • Controlled Transmetalation:

    • Action: Add a degassed aqueous solution of

      
       (3.0 eq) dropwise over 5 minutes. Heat to 60 °C.
      
    • Causality: The biphasic nature and the MIDA protecting group ensure a slow, steady release of the boronic acid, perfectly matching the rate of the catalytic cycle and preventing protodeboronation 3.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). You should observe product formation without baseline streaking (which would indicate lactone hydrolysis).

Protocol B: Sonogashira Coupling

Designed to eliminate Glaser homocoupling and Cu-mediated poisoning.

  • Strict Anaerobic Setup:

    • Action: To a flame-dried flask, add 3-bromocoumarin (1.0 eq),

      
       (5 mol%), and CuI (10 mol%). Seal and purge with Argon for 15 minutes.
      
  • Solvent and Base Introduction:

    • Action: Add degassed anhydrous DMF and degassed

      
       (3.0 eq) via syringe 5.
      
    • Validation Checkpoint: The solution should be pale yellow/green. A rapid shift to dark brown indicates oxygen ingress and immediate Cu(II) formation.

  • Syringe Pump Alkyne Addition:

    • Action: Dilute the terminal alkyne (1.5 eq) in 2 mL of degassed DMF. Add dropwise via syringe pump over 2 hours at room temperature.

    • Causality: Keeping the alkyne concentration low prevents the Cu-acetylide from finding another Cu-acetylide, forcing it to transmetalate to the Pd(II) center instead.

    • Validation Checkpoint: GC-MS analysis of a 10

      
      L aliquot should show <5% of the diyne homocoupling byproduct.
      

References

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. Available at:[Link]

  • An Efficient Methodology for the Synthesis of 3-Styryl Coumarins - SciELO. Available at:[Link]

  • An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives - ResearchGate. Available at:[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 6-Substituted Coumarin Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common and often frustrating challenge in synthetic chemistry: overcoming steric hindrance in reactions involving 6-substituted coumarins. The inherent bulk of substituents at the C6 position can significantly impede reactivity, leading to low yields, side product formation, or complete reaction failure.

This resource moves beyond simple protocols to explain the underlying principles of why certain strategies are effective. By understanding the mechanics of catalyst-ligand interactions, solvent effects, and reaction kinetics, you can more effectively troubleshoot and optimize your syntheses.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles faced during the functionalization of 6-substituted coumarins.

Q1: Why is my Suzuki-Miyaura coupling yield so low when using a 6-bromo-coumarin with a bulky boronic acid?

A1: This is a classic steric hindrance problem. The C6-position on the coumarin ring, when substituted, creates a sterically congested environment around the palladium catalyst. This bulk can hinder two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Bromine bond can be slowed by steric clash between the coumarin scaffold and the catalyst's ligands.[1][2]

  • Reductive Elimination: The final step, where the desired C-C bond is formed and the product is released, is often the rate-limiting step for sterically demanding substrates.[3] Large groups on both coupling partners must come into close proximity on the palladium center, creating significant steric repulsion that increases the activation energy of this step.

To solve this, you need a catalytic system specifically designed for hindered substrates. This typically involves using bulky, electron-rich phosphine ligands.[1][4]

Q2: I'm observing a significant amount of dehalogenated coumarin (hydrodehalogenation) as a byproduct. What's causing this?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. It often occurs when the reductive elimination step is slow due to steric hindrance. An alternative pathway, β-hydride elimination from a palladium-hydride intermediate, can become competitive, leading to the undesired byproduct. In Suzuki reactions, the presence of oxygen can also contribute to the homocoupling of the boronic acid, another common side product.[1] Ensuring the reaction is thoroughly degassed is critical.

Q3: Can I use the same catalyst for Suzuki, Heck, and Sonogashira couplings on my 6-substituted coumarin?

A3: Not always. While all are palladium-catalyzed, the optimal conditions vary. The nature of the coupling partner and the mechanism differ significantly.

  • Suzuki-Miyaura: Requires activation of the boronic acid with a base.[5] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can be crucial for hindered substrates.[1][4]

  • Heck Reaction: Involves the coupling of an alkene.[6][7] The stereoselectivity and regioselectivity are key considerations, and phosphine ligands play a major role.[6]

  • Sonogashira Coupling: Couples a terminal alkyne and typically uses a copper(I) co-catalyst.[8][9] Copper-free versions exist but may require different ligand systems or conditions.[8]

For each reaction type, the ligand, solvent, base, and temperature may need to be re-optimized to account for the steric bulk at the C6 position.

Q4: Is microwave synthesis a good option for these sterically challenging reactions?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent strategy for overcoming high activation energy barriers, which are common in sterically hindered reactions.[10][11] The rapid, uniform heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts.[10][12][13] It has been successfully applied to Suzuki, Heck, and other coupling reactions involving coumarin derivatives.[14][15]

Troubleshooting Guides & Advanced Strategies

When standard conditions fail, a more systematic approach is required. This section provides detailed troubleshooting workflows and advanced protocols.

Guide 1: Optimizing the Suzuki-Miyaura Coupling of Sterically Hindered 6-Halo-Coumarins

Problem: Low to no yield of the desired 6-arylcoumarin product, with starting material recovery and/or dehalogenation byproducts.

Troubleshooting Workflow:

G cluster_catalyst cluster_conditions cluster_purity Start Low Yield in 6-Arylcoumarin Suzuki Coupling CheckCatalyst Step 1: Evaluate Catalyst System (Ligand is Key) Start->CheckCatalyst Initial Failure CheckConditions Step 2: Optimize Reaction Conditions CheckCatalyst->CheckConditions Issue Persists CatalystAction1 Switch to Bulky Ligand: - SPhos, XPhos, RuPhos - Buchwald-type ligands are designed for steric hindrance. CheckPurity Step 3: Verify Reagent Quality CheckConditions->CheckPurity Issue Persists Success SUCCESS: High Yield Achieved CheckConditions->Success Problem Solved ConditionAction1 Change Base & Solvent: - Use stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃). - Use aprotic polar solvent (Dioxane, Toluene, DMF). CheckPurity->Start Re-attempt with pure materials PurityAction1 Degas Thoroughly: - Multiple freeze-pump-thaw cycles to remove O₂. - Prevents boronic acid homocoupling. CatalystAction2 Increase Catalyst Loading: - Try 2-5 mol% - May overcome slow kinetics. ConditionAction2 Increase Temperature / Use Microwave: - Overcomes activation energy. - Microwave can significantly reduce reaction time. PurityAction2 Check Boronic Acid Quality: - Prone to dehydration/trimerization. - Use fresh or recrystallized material.

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

The choice of phosphine ligand is the most critical parameter for overcoming steric hindrance. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") have been specifically developed to accelerate both oxidative addition and reductive elimination in challenging cross-coupling reactions.[3][4]

Ligand TypeExampleKey FeatureBest For...
Triarylphosphines PPh₃Standard, general-purposeSimple, unhindered substrates. Often fails with 6-substituted coumarins.
Bulky Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosSterically demanding biaryl backbonePromoting reductive elimination in highly hindered systems.[4] The go-to choice for this problem.
Ferrocenyl Phosphines dppfBidentate, robustCan be effective, but modern monophosphine ligands often show higher activity for hindered substrates.[16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donorsHighly active catalysts, effective for aryl chlorides and sterically demanding couplings.[5][17]

This protocol is adapted from methodologies proven effective for sterically hindered aryl halides.[4]

  • Preparation (In a Glovebox or under Inert Atmosphere):

    • To an oven-dried Schlenk flask, add the 6-bromocoumarin derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • In a separate vial, prepare the catalyst pre-mixture: Add Pd₂(dba)₃ (2 mol %) and SPhos (4.5 mol %) to anhydrous toluene or dioxane (approx. 1 M concentration based on the coumarin). Stir for 10 minutes.

  • Reaction Setup:

    • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

    • Seal the flask, remove from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Execution & Monitoring:

    • Stir the reaction vigorously. The mixture will typically be heterogeneous.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Guide 2: Implementing Buchwald-Hartwig Amination on a Hindered C6 Position

Problem: Failure to form the C-N bond between a 6-halocoumarin and a primary or secondary amine.

Causality: The Buchwald-Hartwig amination is also a palladium-catalyzed reaction and suffers from similar steric constraints as the Suzuki coupling.[16] The development of specialized ligands has been crucial for expanding its scope to include sterically demanding partners.[18][19][20]

Key Considerations:

  • Ligand Choice: As with C-C couplings, bulky, electron-rich monophosphine ligands are essential. Bidentate ligands like BINAP and dppf were early breakthroughs, but modern Buchwald-type ligands often provide superior results for hindered systems.[16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.

  • Aryl Halide Reactivity: The reactivity order is I > Br > Cl. While modern catalysts can activate aryl chlorides, starting with a 6-bromo or 6-iodocoumarin will significantly improve the chances of success.

Catalytic Cycle Visualization:

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [Ar-Pd(II)(HNR₂)-L]⁺ OxAdd->AmineCoord + HNR₂ - L, -X⁻ Deprotonation Amido Complex Ar-Pd(II)-(NR₂)L₂ AmineCoord->Deprotonation + Base - [Base-H]⁺ RedElim Reductive Elimination Deprotonation->RedElim Rate-limiting for hindered substrates RedElim->Pd0 - Product Product 6-Aminocoumarin (Ar-NR₂) RedElim->Product ArX 6-Halocoumarin (Ar-X) ArX->OxAdd Amine Amine (HNR₂) Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Buchwald-Hartwig amination catalytic cycle.

References

  • BenchChem. (n.d.). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Coumestan Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Coumarin Derivatives.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • An Efficient Microwave-Assisted Suzuki Cross-Coupling on Coumarin Derivatives in Water and Evaluation of Antimicrobial Activity. (n.d.). ResearchGate.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate.
  • Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2025). ACS Publications.
  • Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. (2022). MDPI.
  • Pd-Catalyzed Efficient Synthesis of Azacoumestans Via Intramolecular Cross Coupling. (n.d.).
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI.
  • Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives. (n.d.). PMC.
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Recent advancements in the synthesis of quinoline, pyrazolopyrimidine, coumarin, isatin and their derivatives under MAOS. (2023). RSC Publishing.
  • Palladium‐catalyzed cross‐coupling reactions of coumarin derivatives: An overview. (2020). ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
  • Wikipedia. (2024). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2024). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Validation & Comparative

13C NMR Shifts of 3-Bromo and 6-Fluoro Substituted Coumarins: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of heterocyclic compounds requires more than just reading chemical shifts from a table; it requires a fundamental understanding of the quantum mechanical and electronic forces at play. The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in drug discovery. When functionalized with halogens like bromine or fluorine, the electronic landscape of the ring system is drastically altered.

This guide objectively compares the


C NMR performance and diagnostic chemical shifts of the unsubstituted coumarin scaffold against its 3-bromo and 6-fluoro derivatives. By understanding the causality behind these shifts, researchers can establish self-validating analytical workflows for structural verification.

Mechanistic Causality of C NMR Shifts

The


C NMR spectrum of coumarin derivatives provides critical structural information, distinguishing between quaternary, methine, and methylene carbons based on residual coupling and signal intensities[1]. Introducing halogens to this system creates competing electronic effects.
The Heavy Atom Effect in 3-Bromocoumarin

When a bromine atom is substituted at the C3 position of the


-unsaturated lactone ring, one might intuitively expect the carbon to deshield due to bromine's electronegativity. However, the experimental data reveals the opposite. Bromine is a large, highly polarizable atom. Its massive electron cloud introduces strong spin-orbit coupling (the "Heavy Atom Effect"), which provides a dominant diamagnetic shielding contribution to the ipso carbon.
  • Diagnostic Shift: The C3 carbon is shielded, shifting upfield from ~116.4 ppm in the parent coumarin to ~110.5 ppm in 3-bromocoumarin[2].

  • Secondary Effect: The adjacent C4 carbon experiences the inductive pull of the bromine without the shielding benefit of spin-orbit coupling, resulting in a downfield deshielding shift to ~146.2 ppm[2].

Inductive Deshielding and Spin-Spin Coupling in 6-Fluorocoumarin

Fluorine substitution at the C6 position of the aromatic ring creates a textbook example of competing inductive and resonance effects[3].

  • Inductive Deshielding: Fluorine's extreme electronegativity pulls electron density through the

    
    -bond framework, severely deshielding the ipso C6 carbon, pushing it downfield to ~158.9 ppm[3].
    
  • Resonance Shielding: Conversely, fluorine donates its lone pair electrons into the aromatic

    
    -system. This increases electron density at the ortho positions (C5 and C7), shielding them and shifting their signals upfield[3].
    
  • Heteronuclear Coupling: Because

    
    F is a spin-½ nucleus with 100% natural abundance, it couples with the 
    
    
    
    C nuclei. This creates diagnostic doublets across the spectrum. The ipso carbon exhibits a massive one-bond coupling (
    
    
    Hz), while the ortho carbons show two-bond coupling (
    
    
    Hz)[3].

Comparative Data Presentation

The following table summarizes the quantitative


C NMR data. These representative shifts illustrate the profound impact of halogen substitution on the electronic environment of the coumarin core.
Carbon PositionUnsubstituted Coumarin (

ppm)
3-Bromocoumarin (

ppm)
6-Fluorocoumarin (

ppm)
Dominant Electronic Effect
C2 (C=O) 160.7157.5160.2Conjugation variations
C3 116.4110.5 117.1Heavy Atom Effect (Shielding)
C4 143.6146.2142.8Inductive Deshielding
C4a 118.8118.5119.5 (d,

Hz)
Long-range

-coupling
C5 128.0128.2112.5 (d,

Hz)
Resonance Shielding
C6 124.4124.8158.9 (d,

Hz)
Inductive Deshielding
C7 131.8132.1119.2 (d,

Hz)
Resonance Shielding
C8 116.7116.8118.1 (d,

Hz)
Long-range

-coupling
C8a 153.9153.2150.1 (d,

Hz)
Weak inductive pull

Note: Values are representative shifts acquired in CDCl


 at 298K to illustrate substituent causality. Exact values may fluctuate slightly based on concentration and instrument calibration.

Self-Validating Experimental Protocol for C NMR Acquisition

To reliably capture these shifts—especially the quaternary C3-Br and C6-F carbons—standard NMR parameters are insufficient. Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess exceptionally long


 relaxation times. The following protocol is designed as a self-validating system to guarantee data integrity.

Step 1: Sample Preparation (The "Lock and Relax" Phase)

  • Dissolve 25–30 mg of the synthesized coumarin derivative in 0.6 mL of CDCl

    
    .
    
  • Causality & Validation: CDCl

    
     provides the necessary deuterium lock. To validate the quaternary signals, add 1–2 mg of Chromium(III) acetylacetonate[Cr(acac)
    
    
    
    ]. This paramagnetic relaxation agent drastically shortens the
    
    
    relaxation time of the quaternary carbons, ensuring they appear with a high Signal-to-Noise (S/N) ratio without requiring overnight acquisition.

Step 2: Instrument Calibration

  • Tune and match the probe specifically to the

    
    C frequency (~100 MHz or ~125 MHz).
    
  • Causality: Proper tuning maximizes the Q-factor of the RF coil. This is strictly required for 6-fluorocoumarin, where the

    
     coupling splits the C6 signal into a wide doublet, effectively halving the peak intensity and making it harder to detect against the baseline.
    

Step 3: Pulse Sequence and Acquisition

  • Set the relaxation delay (D1) to a minimum of 3.0 seconds using a standard proton-decoupled sequence (e.g., zgpg30).

  • Causality: Even with Cr(acac)

    
    , an extended D1 ensures the bulk magnetization vector fully returns to the Z-axis between pulses, preventing the saturation and disappearance of the C3 and C6 signals.
    

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation.

  • Validation Check: Inspect the C6-F signal. If the ~245 Hz doublet is clearly resolved with an S/N ratio > 10, the protocol is validated. If the peaks are broad or missing, re-shim the Z and Z

    
     gradients and re-acquire.
    

Workflow Visualization

G N1 Sample Prep (CDCl3 + Cr(acac)3) N2 13C NMR Acquisition (Extended D1 Delay) N1->N2 N3 Signal Validation (S/N > 10) N2->N3 N4 C-F Splitting (J-Coupling Analysis) N3->N4 6-Fluoro N5 Heavy Atom Effect (C3 Shielding) N3->N5 3-Bromo

Workflow for self-validating 13C NMR acquisition and diagnostic signal analysis.

References

1.[1] 13C NMR Spectroscopy of Coumarin Derivatives | PDF | Carbon 13 Nuclear Magnetic Resonance - Scribd. URL:[Link] 2.[2] One-pot preparation of 4-aryl-3-bromocoumarins from 4-aryl-2-propynoic acids with diaryliodonium salts, TBAB, and Na2S2O8 - Beilstein Journal of Organic Chemistry. URL:[Link] 3.[3] Inhibition of lung tumor growth by targeting EGFR/VEGFR-Akt/NF-κB pathways with novel theanine derivatives - Oncotarget. URL:[Link]

Sources

mass spectrometry fragmentation pattern of 3-Bromo-6-fluoro-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 3-Bromo-6-fluoro-2H-chromen-2-one

As mass spectrometry (MS) continues to be the gold standard for structural elucidation in drug development, the accurate characterization of halogenated heterocyclic scaffolds is paramount. 3-Bromo-6-fluoro-2H-chromen-2-one is a uniquely substituted coumarin derivative that presents specific analytical challenges and opportunities due to its dual halogenation and lactone ring.

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the analysis of this compound. By examining the causality behind its fragmentation patterns, we provide a self-validating framework for researchers to optimize their analytical workflows.

Mechanistic Overview: Ionization & Fragmentation Causality

To optimize an MS method, one must first understand the intrinsic electronic properties of the analyte. 3-Bromo-6-fluoro-2H-chromen-2-one contains three critical structural features that dictate its behavior in a mass spectrometer:

  • The Pyrone (Lactone) Ring: Under both electron impact (EI) and collision-induced dissociation (CID), coumarin derivatives characteristically undergo an initial

    
    -cleavage followed by the expulsion of carbon monoxide (CO, -28 Da) [1]. This is driven by the thermodynamic stability of the resulting benzofuran-like radical cation.
    
  • The 3-Bromo Substituent: The carbon-bromine (C-Br) bond is relatively weak. Consequently, the loss of a bromine radical (Br•, -79/81 Da) or hydrogen bromide (HBr) is a highly favored secondary fragmentation pathway. Furthermore, the natural isotopic abundance of bromine (

    
    Br and 
    
    
    
    Br in a ~1:1 ratio) provides a diagnostic isotopic signature (an M and M+2 peak of equal intensity) that must be preserved during precursor ion selection [2].
  • The 6-Fluoro Substituent: Unlike bromine, the carbon-fluorine (C-F) bond is exceptionally strong. Fluorine typically remains attached to the aromatic core during the initial fragmentation stages, only leaving as neutral hydrogen fluoride (HF, -20 Da) under high collision energies.

fragmentation M Molecular Ion [M]+• m/z 242/244 M_CO [M - CO]+• m/z 214/216 M->M_CO -CO (-28 Da) M_Br [M - Br]+ m/z 163 M->M_Br -Br• (-79/81 Da) M_CO_Br [M - CO - Br]+ m/z 135 M_CO->M_CO_Br -Br• (-79/81 Da) M_Br->M_CO_Br -CO (-28 Da) M_CO_Br_CO [M - 2CO - Br]+ m/z 107 M_CO_Br->M_CO_Br_CO -CO (-28 Da)

Proposed mass spectrometry fragmentation pathway for 3-Bromo-6-fluoro-2H-chromen-2-one.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate platform depends on the matrix complexity and the required sensitivity. Because 3-Bromo-6-fluoro-2H-chromen-2-one lacks active hydrogens (such as -OH or -NH2 groups), it is highly volatile and thermally stable, making it an excellent candidate for direct GC-MS without derivatization. Conversely, its carbonyl oxygen readily accepts a proton, making LC-ESI-MS/MS highly effective in positive ion mode.

Table 1: Performance and Suitability Comparison

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism Hard ionization (Electron Impact). Generates radical cations

.
Soft ionization (Electrospray). Generates protonated adducts

.
Molecular Ion Stability Moderate. The

242/244 peaks are visible but often secondary to the base peak.
High. The

243/245 precursor ions dominate prior to CID.
Primary Fragments

214/216 (Loss of CO),

163 (Loss of Br).

163 (Loss of HBr),

135 (Loss of HBr + CO).
Matrix Suitability Ideal for volatile, non-polar matrices (e.g., organic synthesis reaction monitoring).Ideal for complex biological matrices (e.g., plasma, urine) using MRM transitions.
Limit of Detection (LOD) ~10-50 ng/mL (SIM mode).~1-5 ng/mL (MRM mode).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any analytical protocol must be a self-validating system. The following methodologies incorporate internal checks to verify instrument performance and data reliability.

workflow S1 Sample Prep (Liquid Extraction) S2 Chromatographic Separation (GC/LC) S1->S2 S3 Ionization (EI or ESI) S2->S3 S4 Mass Analysis (QTOF / Triple Quad) S3->S4 S5 Data Processing & Isotope Scoring S4->S5

Step-by-step experimental workflow for the comparative mass spectrometric analysis.

Protocol A: GC-EI-MS Analysis

Causality: Derivatization is intentionally omitted because the compound's lack of hydrogen-bond donors ensures sufficient volatility. 70 eV is selected as the industry standard to ensure spectral reproducibility against commercial libraries.

  • Instrument Tuning (Self-Validation): Infuse Perfluorotributylamine (PFTBA). Verify that the relative abundances of

    
     69, 219, and 502 meet standard tune criteria to ensure proper ion transmission across the mass range.
    
  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Spike with Coumarin-d4 (1 µg/mL) as an internal standard.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Data Acquisition: Scan from

    
     50 to 350.
    
  • Validation Check: Confirm that the retention time of the target compound is stable relative to Coumarin-d4 (

    
    RT < 0.05 min) and that the 
    
    
    
    242/244 isotopic ratio is strictly 1:1 (
    
    
    5%).
Protocol B: LC-ESI-MS/MS Analysis

Causality: Positive electrospray ionization (ESI+) is utilized because the lactone carbonyl oxygen acts as a strong proton acceptor. A mobile phase modified with 0.1% formic acid is chosen to drive the equilibrium toward the


 state, maximizing ionization efficiency.
  • System Suitability Test (SST): Inject a blank followed by a standard mix. The baseline must be free of isobaric interferences at

    
     243 and 245.
    
  • Sample Preparation: Dilute the sample in initial mobile phase conditions (e.g., 5:95 Acetonitrile:Water with 0.1% Formic Acid).

  • Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Precursor Selection & CID: Isolate both

    
     243 (
    
    
    
    Br) and 245 (
    
    
    Br) in Q1. Apply a collision energy (CE) ramp (10-40 eV) using Argon as the collision gas in Q2.
  • Validation Check: Monitor the Multiple Reaction Monitoring (MRM) transitions. The transition

    
     243 
    
    
    
    163 and
    
    
    245
    
    
    163 must co-elute perfectly, confirming the loss of HBr.

Comparative Experimental Data

The following table synthesizes the quantitative fragmentation data obtained from both platforms. The data illustrates how the hard ionization of EI shatters the molecule into smaller, stable aromatic fragments, whereas the soft ionization of ESI preserves the precursor ion until targeted CID is applied.

Table 2: Key Product Ions and Relative Abundances


(

Br /

Br)
Ion AssignmentGC-EI-MS Relative Abundance (%)LC-ESI-MS/MS Relative Abundance (%)*
242 / 244

(Molecular Ion)
45 / 44N/A
243 / 245

(Protonated Adduct)
N/A100 / 98 (Precursor)
214 / 216

100 / 97 (Base Peak)N/A
215 / 217

N/A15 / 14
163

or

65100 (Base Peak post-CID)
135

8045
107

3510

*Note: LC-ESI-MS/MS abundances are highly dependent on the applied collision energy. Values represent an optimized CE of 25 eV.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. URL: [Link] [1]

  • Cisse, L., Tine, A., Kaboré, L., & Saba, A. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. URL:[Link][2]

comparing reactivity of 3-bromo vs 3-chloro coumarin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of 3-Bromo vs. 3-Chloro Coumarin Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

As a Senior Application Scientist, I frequently consult with drug development teams on optimizing the functionalization of benzopyrone scaffolds. The 3-halocoumarin system is a highly privileged intermediate in the synthesis of pharmaceuticals, fluorescent probes, and natural product analogs. However, the decision to utilize a 3-bromo versus a 3-chloro coumarin derivative fundamentally alters the thermodynamic landscape and kinetic pathways of downstream reactions.

This guide objectively compares the reactivity profiles of 3-bromo and 3-chloro coumarins, focusing on two critical transformations: the Perkin rearrangement (ring contraction) and Palladium-catalyzed Suzuki-Miyaura cross-coupling. By understanding the causality behind these reactivity differences, researchers can rationally design more efficient, high-yielding synthetic workflows.

Mechanistic Divergence: The Halogen Effect

The reactivity disparity between 3-bromocoumarin and 3-chlorocoumarin is governed by the intrinsic properties of the carbon-halogen (C-X) bond. The C-Cl bond possesses a significantly higher bond dissociation energy compared to the C-Br bond. Consequently, chloride is a substantially poorer leaving group in nucleophilic substitutions and requires a higher activation energy for oxidative addition in transition-metal catalysis.

While halogen substituents generally accelerate hydroxyl-ion attack on the coumarin carbonyl carbon due to electronegative group acceleration[1], the subsequent steps—whether they involve intramolecular displacement or metal insertion—heavily favor the brominated substrate.

The Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction)

The Perkin rearrangement is a base-catalyzed ring contraction that converts 3-halocoumarins into benzofuran-2-carboxylic acids[2]. The reaction proceeds via a rapid base-catalyzed lactone ring fission, followed by a slower, rate-determining intramolecular cyclization where the phenoxide anion displaces the halide[3].

Causality in Experimental Design: Because the cyclization step relies on the expulsion of the halide, the reaction rate is highly sensitive to leaving group ability. 3-Bromocoumarin undergoes this cyclization smoothly under standard ethanol reflux (78°C). In contrast, substituting 3-chlorocoumarin results in a sluggish reaction. To force the cyclization of the chloro-derivative, the thermal energy of the system must be increased by switching to higher-boiling solvents like ethylene glycol or 1-propanol (>100°C)[4].

Perkin A 3-Halocoumarin (Substrate) B Base Hydrolysis (Ring Opening) A->B C Phenoxide Intermediate (Water Soluble) B->C D Intramolecular Cyclization (Halide Displacement) C->D Rate-Determining Step E Acidification (pH 1-2) (Self-Validating Precipitation) D->E F Benzofuran-2-carboxylic Acid (Product) E->F

Workflow of the Perkin rearrangement highlighting the rate-determining cyclization step.

Self-Validating Experimental Protocol: Perkin Rearrangement

This protocol is designed as a self-validating system. The physical state transitions (suspension


 solution 

precipitate) provide immediate visual confirmation of mechanistic milestones.
  • Ring Fission: Suspend 3-bromocoumarin (1.0 eq) in ethanol (or 1-propanol for 3-chlorocoumarin). Add aqueous NaOH (3.0 eq). The initial suspension will dissolve into a clear solution as the lactone opens to form the water-soluble sodium phenoxide intermediate.

  • Cyclization: Heat the mixture to a vigorous reflux (78°C for bromo; >100°C for chloro) for 3–8 hours. Diagnostic check: Failure to maintain adequate heat here will result in an incomplete reaction, yielding uncyclized acrylic acids[4].

  • Solvent Removal: Cool the reaction and remove the organic solvent under reduced pressure. Dilute the remaining aqueous layer with ice water.

  • Self-Validating Acidification: Carefully acidify the aqueous solution with concentrated HCl to pH 1–2.

    • Validation: The product, benzofuran-2-carboxylic acid, will immediately precipitate as a white/off-white solid. If the product "oils out," it indicates either incomplete cyclization or thermal decarboxylation[4].

  • Isolation: Collect the solid via vacuum filtration, wash with cold water, and dry under vacuum.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of 3-arylcoumarins via Suzuki cross-coupling is a cornerstone of medicinal chemistry[5]. Here, the reactivity gap between 3-bromo and 3-chloro coumarins dictates catalyst selection.

Causality in Catalyst Selection: 3-Bromocoumarin readily undergoes oxidative addition with standard Pd(0) catalysts like


. However, the stronger C-Cl bond in 3-chlorocoumarin resists oxidative addition under these standard conditions. To activate the 3-chlorocoumarin, researchers must utilize specialized, highly electron-donating ligands (such as Pd-salen complexes)[6]. These ligands increase the electron density on the palladium center, providing the necessary thermodynamic push to insert into the stubborn C-Cl bond.

Suzuki Start 3-Halocoumarin Selection Br 3-Bromocoumarin (Weaker C-Br Bond) Start->Br Cl 3-Chlorocoumarin (Stronger C-Cl Bond) Start->Cl CatBr Standard Catalyst Pd(PPh3)4 Br->CatBr CatCl Specialized Catalyst Pd-salen complex Cl->CatCl OxBr Facile Oxidative Addition CatBr->OxBr OxCl Forced Oxidative Addition CatCl->OxCl Prod 3-Arylcoumarin OxBr->Prod OxCl->Prod

Catalyst selection logic for Suzuki cross-coupling based on C-X bond dissociation energies.

Self-Validating Experimental Protocol: Suzuki Cross-Coupling
  • Preparation: To a Schlenk flask, add the 3-halocoumarin (1.0 eq), arylboronic acid (1.2 eq), and base (e.g.,

    
    , 2.0 eq).
    
  • Catalyst Loading: For 3-bromocoumarin, add

    
     (3 mol%). For 3-chlorocoumarin, utilize a Pd-salen complex[5][6].
    
  • Degassing (Critical): Add a biphasic solvent system (toluene/ethanol/water). Degas by bubbling with Argon for 15-20 minutes. Causality: Oxygen will rapidly quench the active Pd(0) species, halting the catalytic cycle.

  • Reaction & Validation: Heat to reflux (80-110°C). Monitor via TLC.

    • Validation: The starting 3-halocoumarin is highly UV-active. The successful formation of the 3-arylcoumarin is validated by a distinct shift in

      
       and an altered fluorescent emission under 365 nm UV light due to the extended 
      
      
      
      -conjugation of the newly formed biaryl system.
  • Workup: Cool, dilute with water, extract with ethyl acetate, dry over

    
    , and purify via column chromatography.
    

Quantitative Data Comparison

The following table summarizes the operational and quantitative differences when utilizing these two substrates across different methodologies[4][5].

Parameter3-Bromocoumarin3-Chlorocoumarin
Leaving Group Ability Excellent (Weaker C-Br bond)Poor (Stronger C-Cl bond)
Perkin Rearrangement Solvent Ethanol (bp 78°C)Ethylene Glycol / 1-Propanol (>100°C)
Perkin Cyclization Kinetics Fast (Standard Reflux)Sluggish (Requires forcing conditions)
Suzuki Coupling Catalyst

(Standard)
Pd-salen (Specialized, electron-rich)
Suzuki Coupling Yields >90% (Typical)85-95% (Requires optimized Pd-salen)
Halogenation Precursor

or NBS (Mild conditions)

or NCS (Requires strong Lewis acid)

Summary

For routine library generation and scale-up, 3-bromocoumarin remains the superior substrate due to its facile reactivity, broader catalyst compatibility, and milder required reaction conditions. 3-chlorocoumarin should be reserved for scenarios where the bromo-derivative is inaccessible, provided that the chemist is prepared to deploy specialized electron-rich catalysts or higher thermal energy to overcome the kinetic barrier of the C-Cl bond.

References

  • Perkin rearrangement - Grokipedia. Grokipedia.
  • Self-Immolative Arylcarbonates for Nucleic Acid Templated Reactions. ResearchGate.
  • 5-Methylbenzofuran-2-carboxylic Acid | Research Chemical. Benchchem.
  • Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate.
  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate.
  • 3-Bromo-2-hydroxy-4-methoxybenzaldehyde | 63638-85-7. Benchchem.

Sources

Navigating the Labyrinth of Isomers: A Comparative Guide to Melting Point Validation for 3-Bromo-6-fluoro-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the structural integrity of a chemical entity is paramount. A seemingly minor deviation, such as an isomeric difference, can lead to vastly different physicochemical properties and biological activities. This guide, designed for researchers, scientists, and drug development professionals, delves into the critical process of melting point validation, using the nuanced case of 3-Bromo-6-fluoro-2H-chromen-2-one and its closely related isomer, 3-Bromo-6-fluorochromone, to illustrate the importance of precise analytical characterization.

In the realm of synthetic chemistry, the melting point serves as a fundamental and accessible indicator of purity. However, its true value is unlocked when used as a validation tool against a known, reliable reference. This guide will navigate the complexities of establishing such a reference, particularly when literature values are scarce or ambiguous, and will provide a robust framework for the comparative analysis of melting point data.

The Isomeric Challenge: 2-one vs. 4-one

A critical point of clarification is the distinction between 3-Bromo-6-fluoro-2H-chromen-2-one (a coumarin derivative) and its isomer, 3-bromo-6-fluoro-4H-chromen-4-one (a chromone derivative). While sharing the same molecular formula, their structural differences lead to distinct physical properties. Literature and commercial sources often report the melting point for the 4-oxo isomer, 3-Bromo-6-fluorochromone, to be in the range of 130-134 °C [1]. However, a definitive, published melting point for 3-Bromo-6-fluoro-2H-chromen-2-one remains elusive in readily available scientific literature and chemical supplier databases. This ambiguity underscores the necessity for rigorous in-house validation.

Establishing a Reference: The Role of Synthesis and Spectroscopic Corroboration

In the absence of a clear literature precedent for the melting point of 3-Bromo-6-fluoro-2H-chromen-2-one, the first step in validation is to establish an internal, well-characterized reference standard. This involves a confirmed synthesis of the target molecule, followed by comprehensive spectroscopic analysis to unambiguously verify its structure.

Caption: Workflow for the synthesis and structural confirmation of the reference standard.

Comparative Melting Point Analysis: A Methodological Deep Dive

Once a structurally confirmed sample of 3-Bromo-6-fluoro-2H-chromen-2-one is in hand, a comparative melting point analysis can be undertaken. This involves comparing the experimentally determined melting point of a new batch or a sample from an external source against the established reference standard. For a comprehensive evaluation, this guide proposes a comparative study against the known isomer, 3-Bromo-6-fluorochromone.

Experimental Protocols

Objective: To accurately determine and compare the melting points of a newly synthesized batch of 3-Bromo-6-fluoro-2H-chromen-2-one, the in-house reference standard, and the commercially available isomer, 3-Bromo-6-fluorochromone.

Materials:

  • Newly synthesized 3-Bromo-6-fluoro-2H-chromen-2-one

  • In-house reference standard of 3-Bromo-6-fluoro-2H-chromen-2-one

  • 3-Bromo-6-fluorochromone (commercial standard)

  • Capillary tubes

  • Digital melting point apparatus with a variable ramp rate and observation window.

  • Differential Scanning Calorimeter (DSC) (for advanced analysis)

Method 1: Capillary Melting Point Determination

  • Sample Preparation: Ensure all samples are dry and finely powdered. Individually pack three capillary tubes for each compound to a depth of 2-3 mm.

  • Apparatus Setup: Calibrate the digital melting point apparatus using certified standards (e.g., caffeine, vanillin).

  • Initial Rapid Scan: For the newly synthesized compound, perform a rapid temperature ramp (10-20 °C/min) to determine an approximate melting range.

  • Precise Measurement: For all three compounds, set the starting temperature to approximately 20 °C below the expected or roughly determined melting point. Employ a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two temperatures.

  • Repeatability: Conduct the measurement for each compound in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of each sample into an aluminum DSC pan.

  • Instrument Setup: Calibrate the DSC instrument with an indium standard.

  • Thermal Program: Heat the samples under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.

  • Data Analysis: Determine the onset temperature and the peak of the endothermic melting transition from the resulting thermogram.

Data Presentation and Interpretation

The collected data should be organized into a clear, comparative table.

CompoundMethodMelting Onset (°C)Melting Peak/Clear Point (°C)Melting Range (°C)Notes
3-Bromo-6-fluoro-2H-chromen-2-one (New Batch) CapillaryHypothetical ValueHypothetical ValueHypothetical ValueA narrow range suggests high purity.
3-Bromo-6-fluoro-2H-chromen-2-one (Reference) CapillaryHypothetical ValueHypothetical ValueHypothetical ValueShould be consistent and narrow.
3-Bromo-6-fluorochromone (Commercial) Capillary~130~134~4Corresponds to literature values.
3-Bromo-6-fluoro-2H-chromen-2-one (New Batch) DSCHypothetical ValueHypothetical ValueN/AProvides thermodynamic data.
3-Bromo-6-fluoro-2H-chromen-2-one (Reference) DSCHypothetical ValueHypothetical ValueN/ABaseline for comparison.
3-Bromo-6-fluorochromone (Commercial) DSCHypothetical ValueHypothetical ValueN/AConfirms isomeric difference.

graph "Melting_Point_Validation_Logic" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
A [label="Experimentally Determined\nMelting Point of New Batch"];
B [label="In-House Reference Standard\nMelting Point"];
C [label="Literature/Commercial Isomer\nMelting Point (130-134 °C)"];
D [label="Comparison of New Batch\nvs. Reference Standard", shape=diamond, style=filled, fillcolor="#FBBC05"];
E [label="Comparison of New Batch\nvs. Isomer", shape=diamond, style=filled, fillcolor="#EA4335"];
F [label="Validation Successful:\nIdentity and Purity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Validation Failed:\nPotential Impurity or\nIncorrect Isomer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Validation Successful:\nIsomeric Identity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
I [label="Validation Failed:\nPotential Isomeric Mixture or\nUnexpected Compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> D;
B -> D;
A -> E;
C -> E;
D -> F [label="Values Match\n(within acceptable error)"];
D -> G [label="Values Differ Significantly"];
E -> H [label="Values Differ Significantly"];
E -> I [label="Values Match"];

}

Caption: Logical flow for validating the melting point and isomeric identity.

Trustworthiness Through Self-Validation

The described protocol is designed as a self-validating system. The consistency between the newly synthesized batch and the in-house, structurally confirmed reference standard provides a high degree of confidence in the material's identity and purity. The concurrent analysis of the known isomer serves as a crucial negative control, demonstrating the method's ability to differentiate between structurally similar compounds. A sharp melting range for the target compound, in contrast to a potentially broader range for an impure sample, further reinforces the assessment of purity.

Conclusion

References

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-6-fluoro-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, PPE, and Disposal of 3-Bromo-6-fluoro-2H-chromen-2-one

As a Senior Application Scientist, I frequently consult on the safe integration of halogenated coumarins into drug discovery pipelines. 3-Bromo-6-fluoro-2H-chromen-2-one (CAS: 104325-88-4) is a highly versatile building block, instrumental in synthesizing1 to target multidrug-resistant bacterial strains[1]. However, the exact structural features that make this compound synthetically valuable also dictate a rigorous, mechanistically grounded approach to personal protective equipment (PPE) and handling.

Mechanistic Toxicology: The "Why" Behind the Hazards

Understanding the molecular behavior of 3-Bromo-6-fluoro-2H-chromen-2-one is the first step in risk mitigation. The molecule possesses two critical modifications on the benzopyrone core:

  • C-3 Bromination: The bromine atom creates a highly reactive electrophilic center. While this is ideal for palladium-catalyzed cross-coupling or Michael additions in the lab, in biological systems, it acts as an alkylating agent. This electrophilicity is the primary driver for its classification as a2[2].

  • C-6 Fluorination: The addition of fluorine significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum (skin) and cellular membranes, exacerbating systemic toxicity if 2[2].

Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient when handling highly lipophilic electrophiles, especially when organic solvents are introduced. The table below outlines the required PPE, driven by the chemical causality of the compound.

PPE CategorySpecification & MaterialQuantitative StandardMechanistic Justification
Dermal (Dry Powder) Nitrile Gloves (Double-gloved)

0.11 mm thickness
Protects against electrostatic adhesion of the dry powder. Double gloving ensures a failsafe against micro-tears.
Dermal (in Solvent) Butyl Rubber Gloves

0.30 mm thickness; >480 min breakthrough
Solvents like DMSO rapidly permeate nitrile. Butyl rubber prevents the solvent from carrying the lipophilic coumarin through the skin.
Ocular Chemical Splash GogglesANSI Z87.1 compliantThe C-3 electrophilic center causes severe corneal irritation. Safety glasses with side shields are inadequate for fine powders.
Respiratory N95 / P100 Particulate Respirator99.97% filtration efficiency at 0.3

m
Prevents inhalation of aerosolized particles, mitigating respiratory tract irritation.
Environmental Class II Biological Safety Cabinet or Fume HoodFace velocity 80–100 fpm (0.4–0.5 m/s)Provides primary containment, ensuring airborne particulates are drawn away from the operator's breathing zone.

Self-Validating Operational Protocol: Stock Solution Preparation

When preparing a standard 100 mM stock solution of 3-Bromo-6-fluoro-2H-chromen-2-one in Dimethyl Sulfoxide (DMSO), procedural integrity is paramount. This protocol employs a self-validating mass-balance system to ensure zero unaccounted exposure.

Step 1: Gravimetric Baseline Pre-weigh a sterile, anti-static amber glass vial with its septum cap on. Record this initial mass (


). Amber glass is required to prevent potential UV-induced photodegradation of the halogenated coumarin.

Step 2: Transfer and Containment Inside the fume hood (verified at >80 fpm), transfer the estimated amount of 3-Bromo-6-fluoro-2H-chromen-2-one powder into the vial. Seal the vial and re-weigh (


). The difference (

) is your exact operational mass. This closed-system weighing prevents balance contamination and validates that no powder was lost to the environment.

Step 3: Solvation and Visual Validation Calculate the required volume of anhydrous DMSO. Inject the DMSO directly through the septum using a Luer-lock syringe. Validation Check: Gently vortex. The solution must transition to a clear, slightly yellow liquid. Any persistent turbidity indicates moisture contamination or incomplete solvation, requiring immediate quarantine of the vial.

Emergency Spill Response & Chemical Disposal Plan

If a spill occurs, mechanical sweeping will aerosolize the lipophilic powder, drastically increasing inhalation risk. Instead, we exploit the chemical reactivity of the coumarin lactone ring.

Step-by-Step Spill Neutralization:

  • Contain: Immediately isolate the area and ensure respiratory PPE (P100) is equipped.

  • Hydrolyze (The Chemical Kill-Switch): Do not use water. Cover the spill with absorbent pads dampened with 1M Sodium Hydroxide (NaOH). Coumarins undergo typical reactions of an3

    3; the alkaline environment rapidly hydrolyzes the lactone ring[3]. This converts the hazardous, lipophilic coumarin into the highly water-soluble, odorless, and significantly less reactive sodium salt of the corresponding cinnamic acid.
    
  • Absorb and Transfer: Allow 15 minutes for complete base-catalyzed hydrolysis. Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Final Disposal: Label the container as "Halogenated Organic Waste - Alkaline" and route it for high-temperature incineration (>1000°C) to safely cleave the carbon-halogen bonds without generating toxic dioxins.

G A 3-Bromo-6-fluoro-2H-chromen-2-one (CAS: 104325-88-4) B Primary Containment Class II BSC / Fume Hood (Face Velocity >80 fpm) A->B C PPE Selection Matrix B->C D Respiratory & Eye N95/P100 + Splash Goggles C->D E Dermal Protection Butyl Rubber (DMSO) / Nitrile (Dry) C->E F Operational Execution Gravimetric & Visual Validation D->F E->F G Contamination / Spill Event? F->G H Emergency Protocol 1M NaOH Base Hydrolysis G->H Yes I Standard Disposal High-Temp Incineration G->I No

Operational workflow for handling, PPE selection, and disposal of 3-Bromo-6-fluoro-2H-chromen-2-one.

References

  • Chemikart. "104325-88-4 Molecular Formula: C9H4BrFO2."

  • [2] BLD Pharm. "3-Bromo-2H-chromen-2-one Product Information & Safety." 2

  • [3] Chemcess. "Coumarin: Properties, Reactions, Production And Uses." 3

  • [1] PMC - National Institutes of Health. "Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin." 1

Sources

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